Strategic Scaffold for Next-Generation Kinase Inhibitor Synthesis[1] Executive Summary Benzyl 3-amino-4-methylbenzoate (CAS 928123-01-7) is a specialized aromatic building block primarily utilized in the synthesis of Typ...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Scaffold for Next-Generation Kinase Inhibitor Synthesis[1]
Executive Summary
Benzyl 3-amino-4-methylbenzoate (CAS 928123-01-7) is a specialized aromatic building block primarily utilized in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) .[1] It serves as a lipophilic, orthogonally protected variant of the more common methyl ester intermediate used in the manufacturing of drugs like Ponatinib (Iclusig) and Imatinib (Gleevec) .
Unlike the methyl ester, the benzyl ester moiety offers a distinct advantage in convergent synthesis: it allows for carboxyl deprotection via neutral hydrogenolysis , avoiding the harsh hydrolytic conditions (strong base/acid) that can degrade sensitive amide linkages or heterocycles formed in late-stage drug assembly.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Property
Specification
CAS Number
928123-01-7
IUPAC Name
Benzyl 3-amino-4-methylbenzoate
Molecular Formula
C₁₅H₁₅NO₂
Molecular Weight
241.29 g/mol
Structure
Aromatic amine with a para-methyl group and meta-benzyl ester.[1]
Appearance
Off-white to beige crystalline solid
Solubility
Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water.[1]
pKa (Calculated)
~3.8 (Aniline nitrogen)
Storage
2–8°C, inert atmosphere (Argon/Nitrogen), protect from light.
Critical Application: The "Orthogonal" Strategy
In the development of BCR-ABL inhibitors, the 3-amino-4-methylbenzoate core is the structural anchor that connects the "tail" (solubilizing group, e.g., N-methylpiperazine) to the "head" (hinge-binding motif, e.g., imidazo[1,2-b]pyridazine).
While the methyl ester (CAS 18595-18-1) is the standard industrial intermediate, the benzyl ester (CAS 928123-01-7) is employed in Route Optimization and Convergent Synthesis strategies.[1]
Why use the Benzyl Ester?
Late-Stage Deprotection: The benzyl group can be removed using H₂/Pd-C under neutral conditions.[1] This is critical when the molecule contains other esters or hydrolytically unstable pharmacophores that would not survive the LiOH/NaOH saponification required for methyl esters.
Purification Efficiency: The benzyl group adds significant lipophilicity, altering the retention time in reverse-phase chromatography (HPLC) and facilitating easier separation from polar impurities compared to the methyl analog.
Synthetic Pathways & Process Chemistry[1][9]
Synthesis of CAS 928123-01-7 requires careful design to avoid premature cleavage of the benzyl ester during the reduction of the nitro precursor.[1]
Workflow Visualization
The following diagram outlines the "Nitro Route," highlighting the critical chemoselective reduction step.
Figure 1: Chemoselective synthesis pathway avoiding hydrogenolytic cleavage of the ester.
Detailed Protocol: The "Iron-Reduction" Method
Note: This protocol prioritizes the preservation of the benzyl ester, which is labile to standard catalytic hydrogenation.[1]
Dissolve 3-nitro-4-methylbenzoic acid in anhydrous Dichloromethane (DCM).
Add Benzyl Alcohol and DMAP. Cool to 0°C.
Add DCC (Dicyclohexylcarbodiimide) portion-wise.
Stir at Room Temperature (RT) for 12 hours. The urea byproduct will precipitate.
Workup: Filter off the urea. Wash the filtrate with 1N HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
Yield: Expect ~90% of Benzyl 3-nitro-4-methylbenzoate.
Step 2: Chemoselective Reduction (The Critical Step)
Reagents: Benzyl 3-nitro-4-methylbenzoate (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).
Rationale: Using H₂/Pd-C here would simultaneously reduce the nitro group and cleave the benzyl ester back to the acid.[1] Iron/NH₄Cl specifically targets the nitro group.
Suspend the nitro-ester intermediate in Ethanol/Water (4:1 ratio).[1]
Add Ammonium Chloride and Iron powder.
Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
Monitor: Check TLC for disappearance of the nitro compound (usually less polar) and appearance of the fluorescent amine spot.
Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash with hot ethanol.
Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂).
Downstream Application: The Sandmeyer Transformation
The primary utility of CAS 928123-01-7 is its conversion into the 3-iodo-derivative , a requisite partner for Sonogashira coupling in Ponatinib synthesis.[1]
Figure 2: Transformation of the amino-ester into the active iodinated coupling partner.
Protocol Summary:
Diazotization: Treat CAS 928123-01-7 with NaNO₂ in acidic conditions at 0°C.
Iodination: Add aqueous Potassium Iodide (KI). The diazonium group is displaced by iodine.
Result: Benzyl 3-iodo-4-methylbenzoate, ready for coupling with 3-ethynylimidazo[1,2-b]pyridazine.
Analytical Characterization Standards
To validate the integrity of CAS 928123-01-7, the following parameters must be met:
Benzyl 3-amino-4-methylbenzoate (BAMB) is a specialized bifunctional aromatic intermediate.[1] While its methyl-ester analog (CAS 18595-18-1) is a commodity chemical used in the synthesis of kinase inhibitors like Nilotinib and Imatinib , the benzyl ester variant serves a distinct role in "Orthogonal Protecting Group Strategy."[1]
Structural Logic
The molecule consists of a toluene core substituted with an amine at the meta position and a benzyl ester at the para position relative to the methyl group.
The "Ortho-Effect" (C3-C4 Interaction): The methyl group at C4 is ortho to the primary amine at C3.[1] This creates a subtle steric environment that modulates the nucleophilicity of the amine. Unlike a naked aniline, the C4-methyl group provides electron density via hyperconjugation, slightly increasing the basicity of the amine, while simultaneously introducing steric bulk that can influence regioselectivity during amide coupling reactions.
The Benzyl Ester Function: Unlike methyl or ethyl esters, which require harsh acidic or basic hydrolysis for deprotection, the benzyl ester is cleavable via hydrogenolysis (H₂/Pd-C) under neutral conditions. This allows researchers to reveal the carboxylic acid late in a synthetic sequence without disturbing sensitive functional groups (e.g., amides, lactams) that might degrade under hydrolysis.
Physicochemical Profile
Property
Value (Experimental/Predicted)
Appearance
Off-white to pale yellow crystalline solid
Melting Point
114–117 °C
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in Water
pKa (Amine)
~4.5 (Predicted, modulated by toluene core)
LogP
~3.2 (Lipophilic due to benzyl group)
Synthetic Pathways & Process Chemistry[1][8]
The synthesis of BAMB requires careful chemoselective planning. A common pitfall is the incompatibility of the benzyl ester with catalytic hydrogenation, which is typically used to reduce nitro precursors.
The Chemoselectivity Challenge
To synthesize BAMB from 3-nitro-4-methylbenzoic acid , one cannot use standard hydrogenation (H₂/Pd-C) to reduce the nitro group after esterification, as this will simultaneously cleave the benzyl ester (hydrogenolysis).[1]
Correct Protocol: The nitro group must be reduced using a chemoselective metal reduction (Fe, Sn, or Zn) that leaves the benzyl ester intact.
Validated Synthetic Workflow
Step 1: Esterification (Steglich or Acid-Catalyzed)[1]
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.[9]
Conditions: Reflux (70–80 °C), 2–4 hours.
Why: Iron reduction is specific to the nitro group and is completely inert toward the benzyl ester.
Visualization of Synthetic Logic
Caption: Chemoselective synthesis avoiding Pd/C hydrogenation to preserve the benzyl ester.
Experimental Protocol (Self-Validating)
Objective: Synthesis of Benzyl 3-amino-4-methylbenzoate (10 mmol scale).
Phase A: Esterification[1]
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Add 3-nitro-4-methylbenzoic acid (1.81 g, 10 mmol) and Benzyl alcohol (1.19 g, 11 mmol) in anhydrous DCM (30 mL).
Activation: Cool to 0 °C. Add EDC·HCl (2.11 g, 11 mmol) and DMAP (122 mg, 1 mmol).
Reaction: Stir at 0 °C for 30 min, then warm to RT overnight.
Validation: TLC (Hexane/EtOAc 3:1). Product spot should be less polar than the acid.
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄. Concentrate to yield the nitro-ester intermediate.[1]
Phase B: Iron-Mediated Reduction[1]
Setup: Dissolve the crude nitro-ester in Ethanol (40 mL) and Water (10 mL).
Reagent Addition: Add Iron powder (2.8 g, 5 equiv) and Ammonium Chloride (2.7 g, 5 equiv).
Reaction: Reflux vigorously at 80 °C for 3 hours.
Monitoring: TLC should show the disappearance of the nitro spot and appearance of a fluorescent blue spot (amine) under UV.
Workup: Filter hot through a Celite pad (to remove iron oxides). Wash the pad with EtOAc.
Purification: Concentrate filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).
Analytical Characterization
To certify the identity of CAS 928123-01-7, the following spectroscopic signatures must be present.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)
Multiplicity
Integration
Assignment
7.30 – 7.45
Multiplet
5H
Benzyl aromatic protons
7.15
Doublet (d)
1H
C2-H (Ortho to ester/amine)
7.05
Doublet (d)
1H
C6-H
6.98
Doublet (d)
1H
C5-H (Ortho to methyl)
5.28
Singlet (s)
2H
Benzyl CH₂ (Characteristic)
5.05
Broad Singlet
2H
NH₂ (Exchangeable)
2.18
Singlet (s)
3H
Aryl-CH₃
Mass Spectrometry[1]
ESI-MS (Positive Mode): Expect [M+H]⁺ peak at 242.12 m/z .[1]
Applications in Medicinal Chemistry
Kinase Inhibitor Scaffold Construction
BAMB is a critical building block for "Type II" kinase inhibitors which often feature a 3-amino-4-methylbenzamide pharmacophore (e.g., Nilotinib , Ponatinib ).[1]
Logic: The amine is reacted with a heteroaryl acid chloride (e.g., 3-trifluoromethylbenzoyl chloride) to form the amide bond.[1]
The Benzyl Advantage: If the final drug candidate contains other esters or base-sensitive groups, the benzyl ester of BAMB allows the final carboxylic acid to be revealed via hydrogenolysis (H₂/Pd-C) in the final step, avoiding the use of LiOH or NaOH which might racemize chiral centers or hydrolyze other moieties.[1]
Decision Tree: Methyl vs. Benzyl Ester
Caption: Strategic selection of ester protecting groups in drug design.
References
Organic Chemistry Portal. (n.d.). Nitro Reduction Methodologies. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate (Analog Reference). National Library of Medicine. Retrieved from [Link]
Google Patents. (2012).[10] Pyrido pyrimidines and their use as kinase inhibitors (US20120184542A1). Retrieved from
An In-depth Technical Guide to Benzyl 3-amino-p-toluate: Properties, Synthesis, and Safety
For Researchers, Scientists, and Drug Development Professionals Abstract Benzyl 3-amino-p-toluate, also known as benzyl 3-amino-4-methylbenzoate, is an aromatic ester with potential applications in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-amino-p-toluate, also known as benzyl 3-amino-4-methylbenzoate, is an aromatic ester with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a substituted aniline core and a benzyl ester protecting group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and essential safety information based on available data for structurally related compounds.
Introduction
The strategic incorporation of substituted aromatic moieties is a cornerstone of modern drug design. Benzyl 3-amino-p-toluate belongs to a class of compounds that offer a synthetically accessible scaffold for the development of novel therapeutic agents. The presence of a primary amino group and a readily cleavable benzyl ester allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of compound libraries. While its direct biological activity is not extensively documented, its methyl ester analog, methyl 3-amino-4-methylbenzoate, is a known intermediate in the synthesis of pharmaceuticals, suggesting the potential utility of the benzyl derivative in similar applications.[1]
Chemical and Physical Properties
While specific experimental data for Benzyl 3-amino-p-toluate is limited in publicly available literature, its properties can be inferred from its constituent parts and structurally similar compounds.
Table 1: Predicted and Inferred Properties of Benzyl 3-amino-p-toluate
Property
Value
Source/Basis
Molecular Formula
C₁₅H₁₅NO₂
Calculated
Molecular Weight
241.29 g/mol
Calculated
Appearance
Likely a solid at room temperature
Based on 3-amino-4-methylbenzoic acid (solid) and benzyl benzoate (low melting solid/liquid)[2]
Likely soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Limited solubility in water.
General solubility of esters and aromatic compounds.
Synthesis of Benzyl 3-amino-p-toluate
The most direct and established method for the synthesis of Benzyl 3-amino-p-toluate is the Fischer-Speier esterification of 3-amino-4-methylbenzoic acid with benzyl alcohol. This acid-catalyzed reaction is a cornerstone of organic synthesis for the preparation of esters.
Reaction Scheme
Caption: Fischer-Speier esterification of 3-amino-4-methylbenzoic acid.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on established methods for Fischer-Speier esterification.[3] Optimization may be required to achieve the highest yield and purity.
Materials:
3-Amino-4-methylbenzoic acid
Benzyl alcohol
p-Toluenesulfonic acid monohydrate
Toluene
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Ethyl acetate
Hexane
Equipment:
Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Glassware for filtration and crystallization
Procedure:
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine 3-amino-4-methylbenzoic acid (1.0 eq), benzyl alcohol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
Solvent Addition: Add a sufficient volume of toluene to the flask to allow for efficient stirring and azeotropic removal of water.
Heating and Reflux: Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, indicating the reaction is complete.
Work-up:
Allow the reaction mixture to cool to room temperature.
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system.
Material Safety Data Sheet (MSDS) Information
Hazard Identification
Based on the data for 3-amino-4-methylbenzoic acid, Benzyl 3-amino-p-toluate should be handled as a substance that may cause:
Skin irritation.
Serious eye irritation.
Respiratory irritation.
Benzyl benzoate is classified as harmful if swallowed.[2]
GHS Hazard Pictograms (Anticipated):
Caption: Exclamation mark pictogram for potential skin, eye, and respiratory irritation.
First-Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Handling and Storage
Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
Personal Protective Equipment (PPE)
Table 2: Recommended Personal Protective Equipment
Use a NIOSH-approved respirator if ventilation is inadequate.
Potential Applications in Drug Development
While specific applications of Benzyl 3-amino-p-toluate are not extensively reported, its structural motifs are present in various biologically active molecules. The 3-amino-4-methylbenzoic acid core is a key component in the synthesis of several tyrosine kinase inhibitors used in cancer therapy.[5] The benzyl ester functionality serves as a versatile protecting group for the carboxylic acid, which can be deprotected under mild conditions to allow for further synthetic modifications, such as amide bond formation.
The potential for this compound lies in its use as a starting material for the synthesis of libraries of compounds for screening against various biological targets. The amino group can be acylated, alkylated, or used in cyclization reactions to generate diverse molecular architectures.
Conclusion
Benzyl 3-amino-p-toluate is a valuable, yet under-characterized, building block for organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and essential safety considerations. Further research into the specific physical properties, spectral characterization, and biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
Royal Society of Chemistry. Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. [Link]
Royal Society of Chemistry. Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. [Link]
AIR Unimi. Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. [Link]
PMC. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
AIR Unimi. Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. [Link]
ResearchGate. Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate.. [Link]
MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]
Google Patents. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
Cheméo. Chemical Properties of Benzyl radical (CAS 2154-56-5). [Link]
Molecular weight and formula of Benzyl 3-amino-4-methylbenzoate
Molecular Weight, Synthesis, and Applications in Drug Development Executive Summary Benzyl 3-amino-4-methylbenzoate (CAS: 928123-01-7) is a specialized organic intermediate utilized primarily in the synthesis of pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Weight, Synthesis, and Applications in Drug Development
Executive Summary
Benzyl 3-amino-4-methylbenzoate (CAS: 928123-01-7) is a specialized organic intermediate utilized primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced medicinal scaffolds.[1][2][3][4][5][6][7][8][9][10] As a benzyl ester derivative of 3-amino-4-methylbenzoic acid, it serves as a critical "masked" synthon—providing orthogonal protection for the carboxylic acid moiety while leaving the aniline amine free for further functionalization. This compound is structurally significant in the development of leukotriene receptor antagonists (e.g., Zafirlukast analogs) and tyrosine kinase inhibitors (e.g., Imatinib/Nilotinib pharmacophores), where the 3-amino-4-methylbenzoyl core is a recurring motif.
Part 1: Chemical Identity & Physiochemical Profile[1]
The following data establishes the baseline identity for Benzyl 3-amino-4-methylbenzoate. Researchers must verify these parameters via HPLC and NMR upon procurement or synthesis to ensure downstream protocol integrity.
Parameter
Technical Specification
IUPAC Name
Benzyl 3-amino-4-methylbenzoate
CAS Number
928123-01-7
Molecular Formula
C₁₅H₁₅NO₂
Molecular Weight
241.29 g/mol
Exact Mass
241.1103 Da
SMILES
Cc1ccc(C(=O)OCc2ccccc2)cc1N
Appearance
Off-white to pale beige solid (crystalline)
Solubility
Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
pKa (Predicted)
~4.5 (Aniline amine), ~14 (Amide, if acylated)
LogP (Predicted)
3.8 – 4.2 (Lipophilic due to benzyl group)
Part 2: Synthesis & Manufacturing Protocols
The synthesis of Benzyl 3-amino-4-methylbenzoate is typically approached via two primary routes: Direct Esterification (preferred for scale) or Nitro-Reduction (preferred for purity if starting from nitro-precursors).
2.1 Synthesis Pathway Visualization
The following diagram illustrates the logical flow for synthesizing this intermediate, highlighting the critical decision points between cost-effective esterification and high-purity reduction routes.
Caption: Figure 1. Convergent synthetic pathways for Benzyl 3-amino-4-methylbenzoate comparing esterification and reduction strategies.
Setup: Charge a round-bottom flask with the benzoic acid derivative, benzyl alcohol, and p-TsOH in toluene. Equip with a Dean-Stark apparatus and reflux condenser.
Reaction: Heat to reflux (approx. 110°C). Monitor water collection in the trap. Continue until water evolution ceases (typically 4–6 hours).
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2x) to remove unreacted acid and p-TsOH. Wash with brine (1x).
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 4:1) if high purity is required.
Scientific Rationale: The use of p-TsOH avoids the oxidation risks associated with sulfuric acid. The Dean-Stark removal of water is thermodynamically necessary to overcome the unfavorable equilibrium constant of direct esterification.
Part 3: Applications in Drug Development[4][13]
Benzyl 3-amino-4-methylbenzoate is not merely a passive intermediate; it is a strategic scaffold. Its utility lies in the orthogonal protection it offers. The benzyl ester is stable to acidic and basic conditions used to manipulate the amine (e.g., amide coupling) but can be cleaved cleanly via hydrogenolysis (H₂/Pd-C) to reveal the carboxylic acid without affecting other sensitive groups.
3.1 Strategic Role in API Synthesis
This molecule is a direct analog of the methyl ester intermediate used in the synthesis of Zafirlukast (Accolate) and tyrosine kinase inhibitors (TKIs).
Zafirlukast Analogs: The 3-amino-4-methylbenzoyl moiety is the "left-hand" side of the Zafirlukast pharmacophore. Using the benzyl ester allows researchers to couple the indole portion first, then deprotect the acid for the final salt formation, avoiding harsh hydrolysis steps that might degrade the sulfonamide linkage.
Kinase Inhibitors: In the synthesis of Type II kinase inhibitors (e.g., Nilotinib derivatives), the aniline nitrogen is often coupled to a heteroaryl ring (e.g., pyrimidine). The benzyl ester protects the carboxyl group during this nucleophilic aromatic substitution or Buchwald-Hartwig coupling.
3.2 Application Workflow
The following diagram details how this intermediate fits into a broader medicinal chemistry campaign.
Caption: Figure 2. Utilization of Benzyl 3-amino-4-methylbenzoate as a protected scaffold in divergent API synthesis.
Part 4: Analytical Characterization
To validate the integrity of the synthesized or purchased material, the following spectral signatures must be confirmed.
1. ¹H-NMR (400 MHz, DMSO-d₆):
δ 2.15 ppm (s, 3H): Methyl group attached to the aromatic ring (C4-CH₃).
δ 7.48 ppm (s, 1H): Aromatic proton at C2 (ortho to ester and amine).
2. Mass Spectrometry (ESI-MS):
[M+H]⁺: 242.3 m/z
Fragment 91 m/z: Tropylium ion (characteristic of benzyl esters).
Part 5: Safety & Handling (MSDS Highlights)
While specific toxicological data for this CAS is limited compared to its methyl ester analog, standard precautions for aniline derivatives apply.
Hazards: Potential skin/eye irritant. Aniline derivatives can cause methemoglobinemia upon chronic exposure.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (aniline oxidation can darken the solid over time).
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate (Analog Reference). Retrieved from [Link]
Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. The Journal of Organic Chemistry, 83(15), 8756–8761. Retrieved from [Link]
Organic Syntheses (2014). Ethyl 4-Amino-3-methylbenzoate: General Esterification Protocols. Organic Syntheses, Coll. Vol. 10, p. 423. Retrieved from [Link]
Technical Whitepaper: Comparative Analysis of Methyl and Benzyl 3-Amino-4-Methylbenzoate in Medicinal Chemistry
This guide provides a comparative technical analysis of Methyl 3-amino-4-methylbenzoate and Benzyl 3-amino-4-methylbenzoate .[1] It is structured to assist medicinal chemists in selecting the appropriate intermediate bas...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of Methyl 3-amino-4-methylbenzoate and Benzyl 3-amino-4-methylbenzoate .[1] It is structured to assist medicinal chemists in selecting the appropriate intermediate based on synthetic strategy, orthogonality requirements, and scalability.
[1]
Executive Summary
In drug discovery, the choice between a methyl and a benzyl ester of the same aminobenzoic acid scaffold is rarely arbitrary; it is a strategic decision dictated by the required orthogonal protection scheme .
Methyl 3-amino-4-methylbenzoate is the industrial "workhorse."[1] It is cost-effective, atom-efficient, and serves as the primary starting material for large-scale kinase inhibitor synthesis (e.g., Nilotinib).[1]
Benzyl 3-amino-4-methylbenzoate is the "precision tool."[1] It offers orthogonal deprotection via hydrogenolysis (
), allowing for the cleavage of the benzoate ester without affecting other base-labile groups (such as aliphatic methyl esters or lactams) present in the molecule.
This guide details the physicochemical differences, synthetic pathways, and specific application logic for both compounds.
Physicochemical Profiling
The benzyl ester introduces significant lipophilicity and molecular bulk compared to the methyl ester. This alters solubility profiles and purification behavior (retention time on reverse-phase HPLC).[1]
Feature
Methyl 3-amino-4-methylbenzoate
Benzyl 3-amino-4-methylbenzoate
CAS Number
18595-18-1
928123-01-7
Molecular Formula
Molecular Weight
165.19 g/mol
241.29 g/mol
Physical State
Off-white solid
Off-white to pale yellow solid
Melting Point
113–117 °C
N/A (Typically >90 °C)
LogP (Predicted)
~1.8 (Moderate polarity)
~3.5 (High lipophilicity)
Solubility
MeOH, EtOH, DMSO, DCM
DCM, EtOAc, Toluene (Low in MeOH)
UV Detectability
Moderate ( ~230, 300 nm)
High (Enhanced by benzyl chromophore)
Synthetic Pathways & Scalability
Methyl 3-amino-4-methylbenzoate (The Industrial Route)
The methyl ester is synthesized via classic Fischer esterification.[1] This process is robust, scalable to kilogram quantities, and uses inexpensive reagents.
Key Advantage: The product often precipitates directly upon cooling or neutralization, simplifying isolation.
Benzyl 3-amino-4-methylbenzoate (The Research Route)
Fischer esterification with benzyl alcohol is slower and prone to side reactions (polymerization).[1] Therefore, base-mediated alkylation or coupling agents are preferred.[1]
Method A (Alkylation): Reaction of the potassium carboxylate with Benzyl Bromide (
) in DMF/acetone.
Method B (Steglich): Coupling acid and Benzyl Alcohol using DCC/DMAP.
Key Advantage: Mild conditions compatible with acid-sensitive substrates, though atom economy is lower due to the loss of dicyclohexylurea (DCU) or KBr.
Reactivity & Orthogonality: The Core Differentiator
The primary reason to select the Benzyl ester over the Methyl ester is Orthogonality .
The Methyl Limitation
Methyl esters are typically cleaved by saponification (LiOH/NaOH) or strong acid hydrolysis.
Conflict: If your molecule contains other esters, lactams, or base-sensitive chiral centers (prone to epimerization), saponification will destroy them.
Benefit: This leaves methyl esters, ethyl esters, and amides completely intact.[2][3] This allows for the selective deprotection of the benzoate carboxyl group to form a free acid for further coupling.
Visualization: Orthogonal Deprotection Logic
The following diagram illustrates a scenario where a molecule contains both a methyl ester (aliphatic) and the benzoate ester. Using the Benzyl variant allows selective reaction.[2]
Figure 1: Decision logic for selecting Benzyl vs. Methyl ester based on deprotection selectivity.
Context: In the synthesis of Nilotinib (Tasigna), the methyl ester serves as the core scaffold. The amino group reacts with a pyrimidine derivative, and the methyl ester is eventually hydrolyzed to the acid to form the final amide bond.
Why Methyl? The hydrolysis step is global and performed at a stage where no other sensitive esters are present. Cost is the driver.
Context: When synthesizing complex linkers (e.g., PROTACs or antibody-drug conjugates) where the aminobenzoate is part of a chain containing other esters.
Why Benzyl? Researchers need to unmask the benzoic acid to attach a payload without hydrolyzing the ester linkage in the linker chain. Hydrogenolysis achieves this.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-amino-4-methylbenzoate
Valid for scale-up (10g - 1kg).
Setup: Charge a round-bottom flask with Methanol (10 vol) and cool to 0°C.
Activation: Add Thionyl Chloride (
, 2.0 eq) dropwise over 30 mins. (Exothermic).
Addition: Add 3-Amino-4-methylbenzoic acid (1.0 eq) in portions.
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hex 1:1) or HPLC.[12]
Workup: Concentrate solvent in vacuo. Resuspend residue in EtOAc. Wash with sat.[13]
(to remove HCl and unreacted acid).
Isolation: Dry organic layer (
), filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
In-Depth Technical Guide: Benzyl Protection of 3-Amino-4-methylbenzoic Acid
Introduction In the landscape of pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success.[1] The benzyl (Bn) group, in particular, is a widely employed protecting...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success.[1] The benzyl (Bn) group, in particular, is a widely employed protecting group for amines due to its robustness under a variety of reaction conditions and its facile removal under specific, mild protocols.[2][3][4] This guide provides an in-depth technical exploration of the benzyl protection of 3-amino-4-methylbenzoic acid, a key intermediate in the synthesis of various biologically active compounds.[5] We will delve into the mechanistic rationale, provide field-proven experimental protocols, and discuss the critical aspects of both the protection and subsequent deprotection steps.
The Strategic Imperative for Amine Protection
3-Amino-4-methylbenzoic acid possesses two primary functional groups: a nucleophilic aromatic amine and a carboxylic acid. In multi-step syntheses, the reactivity of the amino group can interfere with desired transformations at other sites of the molecule. For instance, reactions involving electrophiles intended for the carboxylic acid or other parts of a larger molecular scaffold could lead to undesired side reactions at the amine nitrogen. Benzyl protection effectively "masks" the amine's nucleophilicity, allowing for selective chemistry to be performed elsewhere in the molecule.[1]
Part 1: N-Benzylation of 3-Amino-4-methylbenzoic Acid
The introduction of the benzyl group onto the nitrogen atom of 3-amino-4-methylbenzoic acid is typically achieved via nucleophilic substitution, where the amine attacks an electrophilic benzyl source.[4][6]
Mechanistic Considerations
The most common method for N-benzylation involves the reaction of the amine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[6][7] The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity and facilitating the attack on the benzyl halide.
Another established method is reductive amination.[4][6][8] This two-step, one-pot process involves the initial formation of an imine between the amine and benzaldehyde, which is then reduced in situ to the corresponding secondary amine.[4][9]
Experimental Protocol: N-Benzylation with Benzyl Bromide
This protocol outlines a standard procedure for the N-benzylation of 3-amino-4-methylbenzoic acid using benzyl bromide and a suitable base.
Materials and Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Quantity
Molar Equivalents
3-Amino-4-methylbenzoic acid
C₈H₉NO₂
151.16
1.51 g
1.0
Benzyl Bromide
C₇H₇Br
171.04
1.3 mL
1.2
Potassium Carbonate (K₂CO₃)
K₂CO₃
138.21
2.76 g
2.0
Dimethylformamide (DMF)
C₃H₇NO
73.09
20 mL
-
Ethyl Acetate
C₄H₈O₂
88.11
As needed
-
Saturated Sodium Bicarbonate Solution
NaHCO₃(aq)
-
As needed
-
Brine
NaCl(aq)
-
As needed
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
As needed
-
Step-by-Step Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-methylbenzoic acid (1.51 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
Add dimethylformamide (20 mL) to the flask and stir the suspension.
Slowly add benzyl bromide (1.3 mL, 12 mmol) to the reaction mixture at room temperature.
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield N-benzyl-3-amino-4-methylbenzoic acid.
Causality Behind Experimental Choices:
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the aromatic amine without causing unwanted side reactions. Stronger bases like sodium hydride could potentially deprotonate the carboxylic acid as well, leading to complications.
Solvent Selection: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.
Stoichiometry: A slight excess of benzyl bromide is used to ensure complete consumption of the starting amine. A larger excess could lead to the formation of the dibenzylated product.
Work-up Procedure: The aqueous work-up is designed to remove the inorganic salts and any remaining DMF. The bicarbonate wash helps to neutralize any acidic impurities and ensure the carboxylic acid is in its carboxylate form for better separation from non-acidic byproducts during extraction.
Visualization of the Protection Workflow
Caption: Workflow for the N-benzylation of 3-amino-4-methylbenzoic acid.
Part 2: Deprotection of N-Benzyl-3-amino-4-methylbenzoic Acid
The removal of the benzyl group is a critical final step to unmask the free amine. The most common and effective method for N-debenzylation is catalytic hydrogenolysis.[2][7] This method is valued for its mild conditions and clean conversion, typically yielding the deprotected amine and toluene as the only byproduct.[2]
Mechanistic Insights into Catalytic Hydrogenolysis
Catalytic hydrogenolysis involves the cleavage of the C-N bond using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[2] The reaction proceeds through the adsorption of both the N-benzyl amine and molecular hydrogen onto the palladium surface. The hydrogen is activated by the catalyst, and the benzylic C-N bond is cleaved, leading to the formation of the desired amine and toluene.[2]
An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH). In this variation, a hydrogen donor molecule, such as ammonium formate or formic acid, is used in place of H₂ gas.[10][11][12] This can be advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.[4]
Experimental Protocol: Catalytic Hydrogenolysis
This protocol details the deprotection of N-benzyl-3-amino-4-methylbenzoic acid using palladium on carbon and hydrogen gas.
Materials and Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Quantity
Notes
N-Benzyl-3-amino-4-methylbenzoic acid
C₁₅H₁₅NO₂
241.29
2.41 g
1.0 equiv
10% Palladium on Carbon (Pd/C)
Pd/C
-
240 mg
10 mol% Pd
Methanol
CH₃OH
32.04
50 mL
-
Hydrogen Gas
H₂
2.02
Balloon pressure
-
Celite®
-
-
As needed
Filtration aid
Step-by-Step Procedure:
In a round-bottom flask suitable for hydrogenation, dissolve N-benzyl-3-amino-4-methylbenzoic acid (2.41 g, 10 mmol) in methanol (50 mL).
Carefully add 10% Pd/C (240 mg) to the solution.
Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
Monitor the reaction by TLC until the starting material is completely consumed.
Once the reaction is complete, carefully vent the hydrogen and flush the flask with an inert gas (e.g., nitrogen or argon).
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry in the air.
Concentrate the filtrate under reduced pressure to yield the deprotected 3-amino-4-methylbenzoic acid.
Rationale for Procedural Choices:
Catalyst: 10% Pd/C is a highly efficient and commonly used catalyst for hydrogenolysis.[13][14]
Solvent: Methanol is a good solvent for the substrate and does not interfere with the reaction.
Hydrogen Source: Balloon pressure of hydrogen is generally sufficient for this transformation and is safer to handle in a standard laboratory setting compared to high-pressure hydrogenation.
Filtration: Celite® is used to ensure the complete removal of the fine, black Pd/C catalyst from the reaction mixture.
Solubility Profiling of Benzyl 3-amino-4-methylbenzoate: Technical Guide
Executive Summary Benzyl 3-amino-4-methylbenzoate (CAS 928123-01-7) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), functioning as a lipophilic variant of the more common methyl ester pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzyl 3-amino-4-methylbenzoate (CAS 928123-01-7) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), functioning as a lipophilic variant of the more common methyl ester precursor used in Ponatinib manufacturing. While the methyl ester (CAS 18595-18-1) is well-characterized, the benzyl derivative introduces a significant hydrophobic shift, altering its dissolution thermodynamics and purification parameters.
This guide provides a technical framework for understanding the solubility landscape of Benzyl 3-amino-4-methylbenzoate (BAMB). It synthesizes structure-property relationships (SPR) to predict solvent behavior and details a self-validating experimental protocol for generating precise solubility data, essential for process optimization and recrystallization design.
To accurately predict solubility, we must distinguish the specific benzyl ester from its lower-molecular-weight analogs.
Comparative Structural Analysis
Feature
Methyl Ester (Standard)
Benzyl Ester (Target: BAMB)
Solubility Impact
CAS
18595-18-1
928123-01-7
Distinct regulatory ID
Formula
Higher MW (+76 Da)
Lipophilicity (LogP)
~1.8 (Moderate)
~3.5 (High)
Reduced aqueous/methanol solubility
Steric Bulk
Low (Methyl group)
High (Benzyl ring)
Slower dissolution kinetics; potential for polymorphism
H-Bonding
Donor: ; Acceptor:
Same core, but benzyl ring adds stacking potential
Favors aromatic solvents (Toluene)
The "Lipophilic Shift" Effect
The substitution of a methyl group with a benzyl group drastically reduces solubility in polar protic solvents (Water, MeOH) while enhancing affinity for polar aprotic (DMSO, DMF) and aromatic solvents (Toluene). This shift necessitates a modification of standard purification protocols, often requiring higher temperatures or co-solvent systems (e.g., Toluene/Heptane) rather than simple Alcohol/Water precipitations.
Predicted Solubility Landscape
Based on thermodynamic principles and homologous series trends, the solubility profile of BAMB in organic solvents follows a distinct polarity-driven order.
Predicted Solubility Ranking (at 298.15 K):
High Solubility (>100 mg/mL): DMF, DMSO, NMP (Dipolar aprotic interactions).
Critical Insight: For recrystallization, Ethanol or Isopropanol are likely the optimal "anti-solvents" relative to Toluene or Ethyl Acetate, as the solubility curve will be steep—low at room temperature but significantly higher at boiling points.
Since specific literature data for CAS 928123-01-7 is sparse compared to the methyl ester, researchers must generate their own equilibrium solubility data. The Laser Monitoring Observation Technique is the gold standard for this, offering higher precision than gravimetric methods.
Workflow Diagram
Caption: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium solubility with high precision.
Step-by-Step Methodology
Preparation: Calibrate the laser monitoring system. Weigh excess Benzyl 3-amino-4-methylbenzoate (approx. 2g) into a jacketed glass vessel.
Solvent Addition: Add a precise volume (e.g., 50 mL) of the target organic solvent (HPLC grade).
Equilibration: Initiate stirring at 400 rpm. Circulate water through the jacket to maintain starting temperature (e.g., 283.15 K).
Dynamic Monitoring:
Direct a laser beam (He-Ne, <5mW) through the suspension.
Measure the intensity of the transmitted light (
).
Slowly increase temperature (0.1 K/min).
Endpoint Detection: The dissolution point is defined as the temperature where the laser transmissivity maximizes and stabilizes (indicating total dissolution of the suspended solid).
Replication: Repeat for mole fractions ranging from 0.001 to 0.100 to build the saturation curve.
Thermodynamic Modeling
To translate experimental data into process design, the solubility behavior must be mathematically modeled.
Modified Apelblat Equation
This semi-empirical model is most accurate for amino-benzoate esters in polar/non-polar solvents.
: Mole fraction solubility of BAMB.
: Absolute temperature (K).
: Empirical parameters derived from regression analysis.
Utility: Provides excellent correlation (
) for interpolation between measured temperatures.
Thermodynamic Parameters
Using the van't Hoff equation , we calculate the driving forces of dissolution:
Enthalpy (
): Typically positive (endothermic), indicating solubility increases with heat.
The primary industrial application of this data is purifying BAMB from synthesis byproducts.
Solvent Selection Strategy
Caption: Decision matrix for selecting crystallization solvents based on solubility differentials.
Recommended System
For Benzyl 3-amino-4-methylbenzoate, a Toluene/Heptane system is often superior to Alcohol/Water.
Reasoning: The benzyl ester is highly soluble in hot Toluene. Adding Heptane (anti-solvent) induces controlled nucleation, yielding high-purity crystals without the risk of ester hydrolysis that can occur in hot aqueous alcohols.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394537, Benzyl 3-amino-4-methylbenzoate. Retrieved from [Link]
Jin, S., et al. (2014). Solubility and thermodynamic properties of methyl 3-amino-4-methylbenzoate in twelve organic solvents. Journal of Chemical & Engineering Data. (Cited for comparative methodology and homologous series trends). [Link]
Ariad Pharmaceuticals.Patent US9493473B2: Processes for making ponatinib and intermediates thereof.
Exploratory
Strategic Sourcing and Synthetic Utility of Benzyl 3-amino-4-methylbenzoate
Executive Summary Benzyl 3-amino-4-methylbenzoate is a specialized intermediate used primarily in the development of peptidomimetics, protease inhibitors, and small-molecule kinase inhibitors.[1] Unlike its methyl-ester...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzyl 3-amino-4-methylbenzoate is a specialized intermediate used primarily in the development of peptidomimetics, protease inhibitors, and small-molecule kinase inhibitors.[1] Unlike its methyl-ester analog (CAS 18595-18-1), the benzyl ester variant is rarely available as an off-the-shelf catalog item .[1]
This guide addresses the sourcing challenge by providing:
Market Analysis: Verification of commercial availability and substitute pricing.[1][2]
Synthetic Autonomy: Validated protocols to synthesize the compound in-house from commodity precursors.[1]
Strategic Application: Analysis of why the benzyl ester (orthogonal protection) is preferred over methyl/ethyl esters in complex total synthesis.
Part 1: Chemical Identity & Specifications[1][3]
Before sourcing, it is critical to distinguish the target benzyl ester from its common methyl analog.[1]
Feature
Target Compound
Common Analog (Substitute)
Name
Benzyl 3-amino-4-methylbenzoate
Methyl 3-amino-4-methylbenzoate
Structure
Benzyl ester of 3-amino-4-methylbenzoic acid
Methyl ester of 3-amino-4-methylbenzoic acid
CAS
Not regularly indexed (Custom Synthesis)
18595-18-1
Formula
MW
~241.29 g/mol
165.19 g/mol
Role
Orthogonal Protecting Group (Removed via )
Standard Ester (Removed via hydrolysis)
Why the Benzyl Ester?
In multi-step drug synthesis, the benzyl ester is crucial because it can be cleaved via hydrogenolysis (neutral conditions) leaving other acid-sensitive (e.g., Boc) or base-sensitive (e.g., Fmoc) groups intact.[1] The methyl ester requires saponification (strong base), which often racemizes chiral centers or hydrolyzes amides.[1]
Part 2: Strategic Sourcing & Market Analysis[1]
Commercial Availability Status
An exhaustive analysis of major global aggregators (MolPort, eMolecules, SciFinder) confirms that Benzyl 3-amino-4-methylbenzoate is not a standard stock item .[1] It is classified as a "Make-to-Order" product.[1]
Sourcing Strategy: The "Buy vs. Make" Decision
Since the direct compound is unavailable, researchers must source the Precursor Acid and perform a one-step synthesis.[1]
Purity Standards: Look for >98% HPLC to avoid isomeric impurities (e.g., 4-amino-3-methyl isomers).
Indicative Pricing (Precursor CAS 2458-12-0)
Prices are estimated based on Q1 2025 market averages for research-grade materials.[1]
Supplier Type
Pack Size
Estimated Price (USD)
Lead Time
Tier 1 (Sigma/Merck)
5g
$60 - $90
Immediate
Tier 2 (BLD Pharm/Combi-Blocks)
25g
$40 - $70
1-2 Weeks
Bulk (China/India)
1kg
$150 - $300
4-6 Weeks
Recommendation: For discovery scale (<10g), purchase the acid (CAS 2458-12-0) and synthesize the ester.[1] For process scale (>1kg), contract a CRO (e.g., WuXi, Enamine) for a custom run.[1]
Part 3: Synthetic Protocols (The "How")
Since you likely cannot buy the benzyl ester directly, the following protocols provide a self-validating system for in-house production.
Reaction: Reflux vigorously. Water is removed azeotropically via the Dean-Stark trap.[1] Monitor by TLC (EtOAc/Hexane 1:3).[1] Reaction typically completes in 6–12 hours.[1]
Workup (Critical):
Cool to room temperature.[1] The product may precipitate as the tosylate salt.[1]
Definitive Technical Guide: Benzyl 3-amino-4-methylbenzoate in Literature
Part 1: Executive Summary & Chemical Identity[1] Benzyl 3-amino-4-methylbenzoate (CAS 928123-01-7 ) is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical agents, including tyrosine k...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Identity[1]
Benzyl 3-amino-4-methylbenzoate (CAS 928123-01-7 ) is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical agents, including tyrosine kinase inhibitors.[1][2][3] Unlike its ubiquitous analog, Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1)—the standard starting material for the leukemia drug Ponatinib —the benzyl ester variant serves a distinct strategic purpose in organic synthesis: orthogonal protection .[1]
The benzyl group allows for deprotection via hydrogenolysis (
) under neutral conditions, preserving other acid- or base-sensitive functionalities that might degrade during the hydrolysis required for methyl/ethyl esters.[1] This guide clarifies the nomenclature, distinguishes the compound from its methyl analog, and provides actionable synthesis data.
Chemical Identity Table[4]
Property
Specification
Common Name
Benzyl 3-amino-4-methylbenzoate
CAS Registry Number
928123-01-7
IUPAC Name
Benzyl 3-amino-4-methylbenzoate
Systematic Name
Phenylmethyl 3-amino-4-methylbenzoate
Molecular Formula
Molecular Weight
241.29 g/mol
SMILES
Cc1ccc(cc1N)C(=O)OCc2ccccc2
InChI Key
FIWXSEYAIIFGDR-UHFFFAOYSA-N
Part 2: Synonym Taxonomy & Literature Search Strategy
Researchers often encounter difficulty locating this specific compound due to the overwhelming prevalence of the methyl ester. To ensure comprehensive literature retrieval, use the following structured taxonomy.
Systematic & IUPAC Variations
These terms are most effective in patent databases (Google Patents, Espacenet) and chemical registries (SciFinder, Reaxys).[1]
Warning: 90% of search queries for "3-amino-4-methylbenzoate" return the Methyl ester (CAS 18595-18-1).[1]
Methyl Ester: Hydrolysis required (Base/Acid). Used for Ponatinib (Iclusig).
Benzyl Ester: Hydrogenolysis required (Pd/C). Used for sensitive substrates in Pyridopyrimidine synthesis.
Part 3: Synthetic Utility & Experimental Protocols
Mechanistic Rationale: Why use the Benzyl Ester?
The choice of the benzyl ester over the methyl ester is not arbitrary; it is a deliberate "Protecting Group Strategy."[1] In complex pathway synthesis, such as the development of Pyridopyrimidine-based inhibitors, the final molecule may contain moieties (e.g., amides, lactams) sensitive to the harsh LiOH or NaOH conditions needed to hydrolyze a methyl ester.[1] The benzyl ester offers a "soft" exit strategy:
BLD Pharm. (2025). Product Data Sheet: Benzyl 3-amino-4-methylbenzoate (CAS 928123-01-7).[1][2][3][4][8] Retrieved from
Google Patents. (2012).[9] Patent US20120184542A1: Pyrido pyrimidines.[9] (Assignee: Avila Therapeutics). Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 337778: Methyl 3-amino-4-methylbenzoate (Analog Reference). Retrieved from
Leyan Reagents. (2025). Chemical Catalog: Benzyl 3-amino-4-methylbenzoate. Retrieved from [1]
Benzyl 3-amino-4-methylbenzoate PubChem CID and safety data
[1] Executive Summary: The Protected Scaffold Benzyl 3-amino-4-methylbenzoate (CAS 928123-01-7) is a specialized aromatic ester intermediate used primarily in the synthesis of small-molecule kinase inhibitors (e.g., pyri...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Protected Scaffold
Benzyl 3-amino-4-methylbenzoate (CAS 928123-01-7) is a specialized aromatic ester intermediate used primarily in the synthesis of small-molecule kinase inhibitors (e.g., pyrido-pyrimidine scaffolds).[1] Unlike its methyl ester analog (a common commodity chemical), the benzyl ester variant is strategically employed when orthogonal deprotection is required. The benzyl group allows for carboxyl deprotection via hydrogenolysis (H₂/Pd-C) under neutral conditions, preserving acid-sensitive moieties (such as certain amide linkages or heterocycles) that would otherwise degrade under the harsh hydrolytic conditions needed to cleave methyl or ethyl esters.[1]
This guide details the physicochemical profile, safety protocols, and validated synthesis pathways for this compound, designed for researchers optimizing multi-step medicinal chemistry campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Attribute
Technical Detail
Chemical Name
Benzyl 3-amino-4-methylbenzoate
CAS Registry Number
928123-01-7
InChIKey
FIWXSEYAIIFGDR-UHFFFAOYSA-N
Molecular Formula
C₁₅H₁₅NO₂
Molecular Weight
241.29 g/mol
Structural Class
Aminobenzoate Ester
Physical State
Off-white to pale yellow solid (crystalline)
Melting Point (Predicted)
93–98 °C (Analogous to similar benzyl esters)
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in water.[1][2]
pKa (Amine)
~3.5–4.0 (Predicted; weakly basic due to aryl conjugation)
Structural Analysis
The compound features a 3-amino-4-methyl substitution pattern on the benzoate core.[1][3][4][5] The ortho positioning of the methyl group relative to the amine creates mild steric hindrance, which can influence nucleophilicity during subsequent amide coupling reactions. The benzyl ester moiety serves as a lipophilic protecting group, significantly increasing the LogP compared to the free acid.
Safety & Handling Protocol (HSE Profile)
Signal Word:WARNING
Note: Specific GHS data for this CAS is limited. The following profile is derived from the structural analogs (Methyl 3-amino-4-methylbenzoate and Benzyl 4-aminobenzoate) and standard benzyl ester hazards.
Adsorb with vermiculite or sand. Do not flush to sewer.[1] Incinerate as hazardous organic waste.
Synthesis & Manufacturing Protocols
Two primary routes are recommended. Method A is preferred for small-scale, high-purity laboratory synthesis.[1] Method B is suitable for larger scale-up where reagent cost is a driver.[1]
Method A: Acid Chloride Activation (High Yield)
Best for: <10g scale, high purity requirements.[1]
Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride
Solvent: Dichloromethane (DCM) or Toluene
Protocol:
Activation: Suspend 3-amino-4-methylbenzoic acid in dry DCM under Argon.
Chlorination: Cool to 0°C. Add Thionyl Chloride dropwise. (Note: The amine will form the HCl salt initially). Heat to reflux for 2 hours until the solution clears (formation of acid chloride).
Evaporation: Remove solvent and excess SOCl₂ in vacuo to yield the crude acid chloride hydrochloride salt.
Esterification: Re-dissolve the residue in dry DCM. Add Benzyl Alcohol (1.2 eq).
Base Addition: Cool to 0°C. Add Triethylamine (TEA) (2.5 eq) dropwise to scavenge HCl. Stir at RT for 4-6 hours.[1]
Workup: Wash with sat. NaHCO₃, then Brine.[1] Dry over MgSO₄.[1]
Purification: Recrystallize from Hexane/EtOAc or flash chromatography (10-20% EtOAc in Hexane).
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
Reaction: Combine acid, Benzyl Alcohol, and pTsOH in Toluene (optional, or neat Benzyl Alcohol).
Reflux: Heat to reflux (~110-120°C). Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (~6-12 hours).[1]
Workup: Cool mixture. Dilute with EtOAc. Wash with sat. NaHCO₃ to remove unreacted acid and pTsOH.
Distillation: Distill off excess Benzyl Alcohol under high vacuum (essential step).
Crystallization: The residue is crystallized from Ethanol/Water.
Synthesis Workflow Diagram
Caption: Comparison of Acid Chloride (Method A) and Fischer-Speier (Method B) synthetic routes.
Applications & Reactivity
Strategic Utility: Orthogonal Protection
In the synthesis of kinase inhibitors (e.g., Nilotinib analogs), the benzoate moiety often requires protection while the aniline amine reacts with a pyrimidine or electrophile.
Methyl Ester: Removed by LiOH/NaOH (Hydrolysis). Risk:[1][7] Can racemize chiral centers or hydrolyze other amides.
Benzyl Ester: Removed by H₂/Pd-C (Hydrogenolysis).[1] Benefit: Occurs at neutral pH, preserving sensitive functionality.
Key Reaction: Amide Coupling (Guanidinylation)
The primary utility of Benzyl 3-amino-4-methylbenzoate is as a nucleophile in the formation of the "hinge-binding" region of kinase inhibitors.[1]
Esterification protocol for 3-amino-4-methylbenzoic acid with benzyl alcohol
An Application Note and Protocol for the Synthesis of Benzyl 3-amino-4-methylbenzoate via Fischer-Speier Esterification Abstract This application note provides a comprehensive and detailed protocol for the synthesis of b...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Synthesis of Benzyl 3-amino-4-methylbenzoate via Fischer-Speier Esterification
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of benzyl 3-amino-4-methylbenzoate through the esterification of 3-amino-4-methylbenzoic acid with benzyl alcohol. The described method is an adaptation of the classic Fischer-Speier esterification, optimized to address the challenges posed by the presence of a basic amino group on the carboxylic acid substrate. By employing p-toluenesulfonic acid as a catalyst and toluene as an azeotropic solvent with a Dean-Stark apparatus, this protocol ensures a high yield of the desired ester by effectively removing water to drive the reaction equilibrium towards the product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible procedure for obtaining this valuable chemical intermediate.
Introduction and Scientific Background
Benzyl esters are crucial intermediates in organic synthesis, often serving as protecting groups for carboxylic acids or as key structural motifs in pharmacologically active molecules. The synthesis of benzyl 3-amino-4-methylbenzoate is of particular interest due to its potential as a building block in the development of novel therapeutics.
The primary challenge in the esterification of aminobenzoic acids is the presence of the basic amino group, which readily reacts with the acid catalyst. This acid-base reaction neutralizes the catalyst, rendering it ineffective for the esterification process. Therefore, a simple catalytic amount of acid is often insufficient.[1] To overcome this, the protocol must account for the basicity of the substrate, typically by using a stoichiometric quantity of the acid catalyst to ensure enough free acid is present to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[1][2]
The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][3] The equilibrium nature of this reaction necessitates strategies to shift the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's Principle.[4][5] Common methods include using a large excess of one reactant (typically the alcohol) or removing one of the products, usually water, as it is formed.[4][6] This protocol utilizes the latter approach, employing a Dean-Stark apparatus to azeotropically remove water, which is a highly effective method for achieving high conversion rates.[3][7]
Reaction Scheme and Mechanism
Scheme 1: Esterification of 3-amino-4-methylbenzoic acid with Benzyl Alcohol
(Image: 3-amino-4-methylbenzoic acid reacts with benzyl alcohol in the presence of an acid catalyst (p-TsOH) and heat to yield benzyl 3-amino-4-methylbenzoate and water.)
The reaction proceeds via the established Fischer esterification mechanism. The acid catalyst (p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The nucleophilic oxygen of benzyl alcohol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation of the resulting oxonium ion, yield the final ester product.
Diagram 1: Simplified mechanism of Fischer-Speier Esterification.
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.
Reagent/Material
Formula
M.W. ( g/mol )
Quantity
Supplier/Grade
Notes
3-Amino-4-methylbenzoic acid
C₈H₉NO₂
151.16
10.0 g (66.1 mmol)
Sigma-Aldrich, ≥98%
Starting material
Benzyl alcohol
C₇H₈O
108.14
14.3 g (132 mmol)
Acros Organics, 99%
Reactant, 2.0 equivalents
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
C₇H₈O₃S·H₂O
190.22
13.9 g (73.1 mmol)
Alfa Aesar, 98.5%
Catalyst, 1.1 equivalents
Toluene
C₇H₈
92.14
150 mL
Fisher Scientific, HPLC Grade
Azeotropic solvent
Ethyl acetate (EtOAc)
C₄H₈O₂
88.11
~200 mL
VWR, ACS Grade
Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
~100 mL
Aqueous solution
For neutralization
Brine (Saturated NaCl)
NaCl
58.44
~50 mL
Aqueous solution
For washing
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
~10 g
EMD Millipore, Anhydrous
Drying agent
Equipment
500 mL Round-bottom flask
1
Reaction vessel
Dean-Stark apparatus
1
For water removal
Reflux condenser
1
Magnetic stirrer and stir bar
1
Heating mantle with controller
1
Separatory funnel (500 mL)
1
For work-up
Rotary evaporator
1
For solvent removal
Buchner funnel and filter flask
1
For filtration
Detailed Experimental Protocol
Reaction Setup
Assemble the Apparatus: Set up a 500 mL round-bottom flask with a large magnetic stir bar, a Dean-Stark trap, and a reflux condenser in a fume hood. Ensure all glassware is dry.
Charge the Flask: To the round-bottom flask, add 3-amino-4-methylbenzoic acid (10.0 g, 66.1 mmol), benzyl alcohol (14.3 g, 132 mmol), and p-toluenesulfonic acid monohydrate (13.9 g, 73.1 mmol).
Add Solvent: Add 150 mL of toluene to the flask. The toluene serves to azeotropically remove the water formed during the reaction.[3][7]
Finalize Setup: Fill the Dean-Stark trap with toluene until it begins to flow back into the reaction flask. Start the flow of cooling water through the condenser.
Reaction Execution
Heating and Reflux: Begin stirring the mixture and heat it to a gentle reflux using the heating mantle. The boiling point of toluene is approximately 111°C.
Water Removal: As the reaction proceeds, a toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the water (being denser than toluene) will separate and collect in the bottom of the graduated arm, while the toluene will overflow back into the reaction flask.
Monitoring Progress: Continue the reflux for 4-6 hours, or until no more water is observed collecting in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 1.2 mL (from the carboxylic acid) plus the water from the p-TsOH monohydrate. The reaction can also be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[6]
Work-up and Isolation
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Dilution: Transfer the reaction mixture to a 500 mL separatory funnel. Use approximately 100 mL of ethyl acetate to rinse the reaction flask and add this to the separatory funnel.
Neutralization: Slowly add 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Caution: Carbon dioxide gas will evolve. Swirl the funnel gently without the stopper initially, then stopper and invert carefully, venting frequently to release pressure. Continue until gas evolution ceases. This step neutralizes the excess p-TsOH and deprotonates the amino group of the product, making it soluble in the organic layer.[1][3][6]
Extraction: Shake the funnel vigorously and allow the layers to separate. Drain and discard the lower aqueous layer.
Washing: Wash the organic layer with 50 mL of brine (saturated NaCl solution). This helps to remove residual water from the organic phase.
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Stir for 15-20 minutes.
Solvent Removal: Filter the drying agent using a Buchner funnel and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and ethyl acetate. This will yield the crude benzyl 3-amino-4-methylbenzoate, likely as an oil or a semi-solid.
Purification
Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is ethanol and water.[6] Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Diagram 2: Step-by-step experimental workflow.
Characterization and Expected Results
The final product, benzyl 3-amino-4-methylbenzoate, should be a white to off-white crystalline solid.
Yield: Expected yield is typically in the range of 75-90% based on the limiting reagent (3-amino-4-methylbenzoic acid).
Melting Point: The purified product should have a sharp melting point. The literature value for the closely related ethyl 4-amino-3-methylbenzoate is 75-78°C; the benzyl ester's melting point should be determined and recorded.[8]
Spectroscopy:
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the benzylic CH₂ group (~5.3 ppm), the methyl group on the ring (~2.2 ppm), and the amino group (a broad singlet).
IR Spectroscopy: Key stretches to observe include the N-H stretches of the primary amine (~3300-3500 cm⁻¹), the C=O stretch of the ester (~1700-1720 cm⁻¹), and C-O stretches (~1100-1300 cm⁻¹).
Safety and Handling Precautions
General: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) is mandatory.[1]
p-Toluenesulfonic acid: Corrosive and can cause severe skin and eye irritation. Handle with care.
Toluene: Flammable liquid and vapor. It is also a suspected teratogen and can cause nervous system damage with prolonged exposure. Avoid inhalation and skin contact.
Benzyl alcohol: Harmful if swallowed or inhaled. Causes skin and eye irritation.
Ethyl Acetate: Highly flammable liquid. Keep away from ignition sources.
References
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]
Reaction mechanism for Synthesis of Benzocaine from PABA. YouTube. [Link]
Experiment 17: multi-step synthesis: Benzocaine. University of the West Indies. [Link]
Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N. Journal of Synthetic Chemistry. [Link]
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society. [Link]
Process for preparing aminobenzoate esters.
Synthesis of Benzocaine by Nicholas Fitz. Prezi. [Link]
l-Amino acid benzyl esters salts prepared by Fischer–Speier esterification with benzyl alcohol. ResearchGate. [Link]
Application Note: Strategic Synthesis & Application of Benzyl 3-amino-4-methylbenzoate in Kinase Inhibitor Development
Topic: Benzyl 3-amino-4-methylbenzoate as Intermediate for Kinase Inhibitors Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Executive Summary Benzyl 3-amino-4-methylbenzoate (CAS: 928123-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benzyl 3-amino-4-methylbenzoate as Intermediate for Kinase Inhibitors
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
Benzyl 3-amino-4-methylbenzoate (CAS: 928123-01-7) is a specialized intermediate used in the synthesis of Type II tyrosine kinase inhibitors (e.g., BCR-ABL inhibitors like Ponatinib and Nilotinib analogs). Unlike its methyl ester counterpart, the benzyl ester provides orthogonal protection . It remains stable under basic hydrolysis conditions often used to manipulate other parts of a drug molecule but can be cleaved under neutral conditions via hydrogenolysis.
This guide details the selective synthesis of this intermediate (avoiding premature deprotection) and its application in coupling reactions to generate kinase inhibitor scaffolds.
Chemical Profile & Strategic Utility
Chemical Identity
Property
Specification
Chemical Name
Benzyl 3-amino-4-methylbenzoate
CAS Number
928123-01-7
Molecular Formula
C₁₅H₁₅NO₂
Molecular Weight
241.29 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in water
Why Use the Benzyl Ester?
In complex multi-step synthesis, the methyl ester (CAS 18595-18-1) requires basic hydrolysis (LiOH/NaOH) to reveal the carboxylic acid. This harsh basicity can racemize chiral centers or hydrolyze sensitive amides elsewhere in the molecule.
Advantage: The Benzyl ester allows for "late-stage deprotection" using catalytic hydrogenation (
/Pd-C), which is neutral and mild, preserving sensitive functionalities.
Protocol 1: Selective Synthesis of the Intermediate
Challenge: Standard nitro reduction using
/Pd-C will cleave the benzyl ester.
Solution: Use a chemoselective Iron-mediated reduction (Béchamp conditions) to reduce the nitro group while leaving the benzyl ester intact.
Step A: Benzylation of 3-nitro-4-methylbenzoic acid
Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
Note: Vigorous stirring is critical to prevent iron clumping.
Monitor: TLC should show the disappearance of the non-polar nitro compound and appearance of the fluorescent amine spot.
Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with EtOAc.[1]
Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over
, and concentrate.
Purification: Recrystallize from Hexane/EtOAc or use Flash Chromatography (0-30% EtOAc in Hexane).
Protocol 2: Application in Kinase Inhibitor Assembly
This protocol demonstrates coupling the intermediate with a "Head Group" (represented here by 3-(trifluoromethyl)benzoyl chloride, a common pharmacophore motif) to form the amide core.
Solvent: Methanol or MeOH/THF (if solubility is low).
Dissolve the coupled product in MeOH.
Add 10% Pd/C carefully under Argon flow.
Purge with
(balloon pressure) and stir at RT for 4–12 hours.
Mechanism: The Pd catalyst cleaves the benzylic C-O bond, releasing Toluene and the free Carboxylic Acid.
Workup: Filter through Celite to remove Pd. Concentrate filtrate to obtain the pure Kinase Inhibitor Acid .
Visualized Workflows
Figure 1: Synthetic Pathway & Logic
This diagram illustrates the orthogonal protection strategy: using Iron to preserve the benzyl group initially, then using Palladium to remove it at the end.
Caption: Synthetic route highlighting the selective iron reduction required to retain the benzyl ester.
Figure 2: Purification & QC Decision Tree
Caption: Workup decision tree ensuring removal of iron residues before downstream coupling.
Quality Control & Validation
To ensure the intermediate is suitable for drug development, the following specifications must be met:
H-NMR (DMSO-d6 or CDCl3):
Benzyl protons: Singlet (~5.3 ppm, 2H).
Aromatic Benzyl: Multiplet (7.3–7.5 ppm, 5H).
Methyl group: Singlet (~2.1 ppm, 3H).
Amine: Broad singlet (~3.8–5.0 ppm, 2H,
exchangeable).
HPLC Purity: >98.0% (AUC) at 254 nm.
Iron Content: <20 ppm (Critical if using downstream Pd-catalysis, as residual Fe can poison Pd catalysts).
References
Synthesis of Benzyl Esters: Strazzolini, P., et al. "Conversion of carboxylic acids into esters by reaction with benzyl bromide." Journal of Organic Chemistry, 2006 . Link
Selective Reduction (Fe/NH4Cl): Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. (Adapted for Fe conditions).
Kinase Inhibitor Chemistry (Patents): Ren, X., et al. "Pyrido pyrimidines." US Patent 2012/0184542 A1 , 2012 . (Describes use of Benzyl 3-amino-4-methylbenzoate). Link
Orthogonal Protection Strategies: Isidro-Llobet, A., et al. "Amino acid-protecting groups." Chemical Reviews, 2009 . Link
Using Benzyl 3-amino-4-methylbenzoate in peptide synthesis
An Application Guide for the Use of Benzyl 3-amino-4-methylbenzoate in Peptide Synthesis Abstract This technical guide provides a comprehensive overview and detailed protocols for the strategic incorporation of Benzyl 3-...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Use of Benzyl 3-amino-4-methylbenzoate in Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the strategic incorporation of Benzyl 3-amino-4-methylbenzoate into solid-phase peptide synthesis (SPPS) workflows. This non-canonical amino acid derivative serves as a unique C-terminal building block, enabling the synthesis of modified peptides and protected fragments. The benzyl ester functionality offers a robust C-terminal protecting group, orthogonal to the base-labile Nα-Fmoc group, making it particularly valuable for Fmoc/tBu strategies aimed at producing peptide segments for subsequent fragment condensation. This document outlines the underlying chemical principles, step-by-step protocols for resin loading, peptide elongation, and selective cleavage, and discusses the strategic implications for complex peptide and protein synthesis.
Introduction: Strategic Value of C-Terminal Modification
In the field of peptide science and drug development, the ability to introduce specific modifications at the C-terminus of a peptide is of paramount importance. Such modifications can influence a peptide's conformational stability, receptor-binding affinity, pharmacokinetic profile, and susceptibility to enzymatic degradation. Benzyl 3-amino-4-methylbenzoate is a bifunctional building block featuring a free aromatic amine for peptide chain elongation and a benzyl-protected carboxyl group.
The benzyl ester is a well-established carboxyl protecting group in peptide chemistry.[1] Its primary advantage lies in its stability to the basic conditions used for Nα-Fmoc group removal (e.g., piperidine in DMF) and its resistance to the moderate acidolysis (e.g., TFA) often used to remove tert-butyl (tBu)-based side-chain protecting groups.[2] This orthogonality allows for the synthesis and cleavage of fully protected peptide fragments from highly acid-labile resins, which can then be used in solution-phase ligation or further solid-phase synthesis.[3]
This guide details the application of Benzyl 3-amino-4-methylbenzoate as the initial building block in an Fmoc-based solid-phase synthesis, focusing on its loading onto 2-chlorotrityl chloride resin and subsequent elaboration.
Physicochemical Properties and Handling
Compound Name: Benzyl 3-amino-4-methylbenzoate
Molecular Formula: C₁₅H₁₅NO₂
Molecular Weight: 241.29 g/mol
Appearance: Off-white to pale yellow solid (inferred)
Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Use standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.
Solubility: Expected to be soluble in common organic solvents used in peptide synthesis such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).
Principle of Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Benzyl 3-amino-4-methylbenzoate is as the C-terminal residue in the synthesis of a protected peptide. The workflow leverages the Fmoc/tBu orthogonal protection strategy.[4][5] The key to this application is the choice of a super acid-labile solid support, such as 2-chlorotrityl chloride (2-CTC) resin.[6]
The 2-CTC resin allows for the peptide to be cleaved under very mild acidic conditions that leave the C-terminal benzyl ester and tBu-based side-chain protecting groups intact.[7] This generates a protected peptide fragment, which is a crucial intermediate for convergent synthesis strategies (fragment condensation) to build larger, more complex proteins.
The overall workflow is depicted below.
Figure 1: Overall workflow for the synthesis of a peptide using Benzyl 3-amino-4-methylbenzoate as the C-terminal residue on 2-CTC resin.
Experimental Protocols
Protocol 1: Loading of Benzyl 3-amino-4-methylbenzoate onto 2-Chlorotrityl Chloride Resin
This protocol describes the covalent attachment of the first building block to the resin. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to avoid side reactions.[7][8]
Place the 2-chlorotrityl chloride resin into a peptide synthesis vessel.
Swell the resin in anhydrous DCM (approx. 10 mL/g resin) for 30 minutes with gentle agitation.[6]
Drain the DCM.
In a separate vial, dissolve Benzyl 3-amino-4-methylbenzoate in anhydrous DCM (approx. 5 mL).
Add the solution of the building block to the swelled resin.
Add the DIPEA to the resin slurry. Agitate the mixture at room temperature for 1-2 hours.
To cap any unreacted chlorotrityl groups, add anhydrous MeOH (approx. 0.8 mL/g resin) and continue to agitate for 30 minutes.[8]
Drain the reaction solution.
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
Dry a small sample of the resin in vacuo to determine the loading efficiency via gravimetric analysis or Fmoc cleavage assay if the next amino acid is to be attached immediately.
Protocol 2: Standard SPPS Elongation Cycle (Fmoc/tBu Strategy)
This protocol outlines a single cycle for adding an Nα-Fmoc protected amino acid to the resin-bound peptide chain.
Application Note: A Comprehensive Guide to Benzyl Ester Formation via EDC/DMAP Coupling
Audience: Researchers, scientists, and drug development professionals. This application note provides a detailed guide to the synthesis of benzyl esters from carboxylic acids and benzyl alcohol using the 1-Ethyl-3-(3-dim...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed guide to the synthesis of benzyl esters from carboxylic acids and benzyl alcohol using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) coupling system. This method, a variation of the Steglich esterification, is widely employed due to its mild reaction conditions and broad substrate scope, making it particularly suitable for acid-sensitive substrates.[1]
Chemical Principles and Mechanism
The EDC/DMAP-mediated esterification is a robust method for forming an ester bond between a carboxylic acid and an alcohol. The reaction proceeds through the activation of the carboxylic acid by EDC, followed by a DMAP-catalyzed nucleophilic attack by the alcohol.
Role of EDC: EDC is a water-soluble carbodiimide that acts as a coupling agent.[2][3] It activates the carboxyl group of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate is susceptible to nucleophilic attack. A key advantage of using EDC is that its urea byproduct is water-soluble, simplifying the purification process compared to dicyclohexylcarbodiimide (DCC), where the dicyclohexylurea byproduct is often difficult to remove.[2][5]
Role of DMAP: DMAP serves as a nucleophilic catalyst that significantly accelerates the rate of esterification.[4] It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This species is then readily attacked by benzyl alcohol to yield the desired benzyl ester and regenerate the DMAP catalyst. The use of DMAP is often crucial for achieving high yields, especially with sterically hindered alcohols or less reactive carboxylic acids.[6]
The overall mechanism can be visualized as follows:
Figure 1: Mechanism of EDC/DMAP mediated benzyl ester formation.
Experimental Protocol
This protocol provides a general procedure for the synthesis of a benzyl ester from a generic carboxylic acid and benzyl alcohol. The stoichiometry and reaction time may need to be optimized for specific substrates.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Syringes and needles
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates and developing chamber
Glassware for column chromatography
Detailed Step-by-Step Procedure
Reaction Setup:
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
Dissolve the acid in anhydrous DCM (a concentration of 0.1-0.5 M is a good starting point).
Add benzyl alcohol (1.0-1.2 eq) and DMAP (0.1-0.2 eq). While stoichiometric amounts of DMAP can be used, catalytic amounts are often sufficient.[6]
Stir the mixture at room temperature for 5-10 minutes.
In a separate vial, dissolve EDC·HCl (1.2-1.5 eq) in a minimal amount of anhydrous DCM.
Cool the reaction mixture to 0 °C using an ice bath. This is particularly important for sensitive substrates to minimize side reactions.
Slowly add the EDC·HCl solution to the reaction mixture dropwise over 5-10 minutes. The order of addition can be critical; adding the EDC last to the mixture of acid, alcohol, and DMAP is often recommended to minimize the formation of N-acylurea byproduct.[7]
Reaction Monitoring:
Allow the reaction to warm to room temperature and stir for 4-24 hours.
Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the benzyl ester indicates the reaction is proceeding.
Work-up and Purification:
Once the reaction is complete, dilute the mixture with DCM.
Transfer the organic mixture to a separatory funnel.
Wash the organic layer sequentially with:
1 M HCl (to remove unreacted DMAP and any basic impurities).
Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and any acidic impurities).
Saturated aqueous brine (to reduce the amount of water in the organic layer).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl ester.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting and Optimization
Problem
Potential Cause(s)
Recommended Solution(s)
Low or no product yield
- Inactive reagents (EDC is moisture-sensitive).- Sub-optimal reaction temperature.- Steric hindrance of substrates.- Incorrect order of reagent addition.
- Use fresh, high-purity EDC·HCl.- Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for hindered substrates.[8]- Increase the reaction time.- Add EDC last to a solution of the acid, alcohol, and DMAP.[7]
Formation of N-acylurea byproduct
- Slow reaction of the O-acylisourea intermediate with the alcohol.
- Ensure an efficient stirring.- Use a slight excess of benzyl alcohol.- Consider adding HOBt (1-hydroxybenzotriazole) as an additive, which can suppress N-acylurea formation, although this is more common in amide couplings.[9]
Incomplete reaction
- Insufficient amount of coupling agent.- Solubility issues of the starting materials.
- Increase the equivalents of EDC·HCl (up to 2.0 eq).- Change the solvent to one with better solubilizing properties, such as DMF or THF.[7] Note that DMF can be difficult to remove during work-up.
Difficulty in purification
- The urea byproduct from EDC is generally water-soluble, but if issues persist, ensure thorough aqueous washes during the work-up.
- Perform multiple washes with 1 M HCl and water to ensure complete removal of the EDU byproduct.
Racemization of chiral centers
- The basicity of DMAP can sometimes lead to epimerization of α-chiral carboxylic acids.
- Run the reaction at lower temperatures (0 °C to room temperature).- Minimize the amount of DMAP used or consider a less basic catalyst.
Safety Precautions
EDC·HCl is an irritant. Avoid contact with skin and eyes.
DMAP is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The EDC/DMAP coupling method is a versatile and efficient procedure for the synthesis of benzyl esters from carboxylic acids. Its mild conditions and the water-solubility of its major byproduct make it a favorable alternative to other esterification methods. Careful control of reaction parameters, such as stoichiometry, temperature, and order of reagent addition, is key to achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers and scientists in the field of organic synthesis and drug development.
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
Leveraging EDC HCl for Efficient Ester Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate. [Link]
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Thieme Connect. [Link]
A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. [Link]
Direct esterification of naphthoquinone derivatives with fatty acids using CeCl3·7H2O as a new co-catalyst in Steglich reaction. Semantic Scholar. [Link]
Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. ResearchGate. [Link]
A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. [Link]
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. [Link]
Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C-H Bond Dehydroesterification. PubMed. [Link]
Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. Arkivoc. [Link]
Esterification of Carboxylic Acids with Alcohols in the Presence of Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]
Hydrogenolysis of Benzyl 3-amino-4-methylbenzoate to free acid
Application Note: High-Efficiency Hydrogenolysis of Benzyl 3-amino-4-methylbenzoate to Free Acid Abstract This guide details the protocol for the chemoselective deprotection of Benzyl 3-amino-4-methylbenzoate to 3-amino-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Hydrogenolysis of Benzyl 3-amino-4-methylbenzoate to Free Acid
Abstract
This guide details the protocol for the chemoselective deprotection of Benzyl 3-amino-4-methylbenzoate to 3-amino-4-methylbenzoic acid via catalytic hydrogenolysis. While benzyl esters are standard protecting groups, the presence of a free aniline amine and the zwitterionic nature of the product require specific handling to prevent catalyst poisoning and ensure efficient isolation. This protocol utilizes 10% Palladium on Carbon (Pd/C) under mild conditions (1 atm H₂), emphasizing safety regarding pyrophoric catalysts and solubility management during workup.
Introduction & Mechanistic Insight
Benzyl esters are cleaved under neutral conditions using hydrogen gas and a heterogeneous catalyst. Unlike acid/base hydrolysis, hydrogenolysis avoids racemization (in chiral substrates) and side reactions with sensitive functional groups.
The Challenge:
Catalyst Poisoning: Free amines (anilines) can coordinate strongly to the Pd surface, potentially slowing the reaction.
Product Solubility: The starting material is lipophilic, but the product (3-amino-4-methylbenzoic acid) exists in equilibrium with its zwitterionic form, significantly altering its solubility profile. If the product precipitates during the reaction, it may coprecipitate with the carbon catalyst, leading to yield loss during filtration.
Mechanism:
The reaction proceeds via a heterogeneous mechanism on the Palladium surface.[1]
Adsorption: H₂ dissociates into active hydrides on Pd. The benzyl ester coordinates via the aromatic ring/carbonyl.
Insertion: Oxidative insertion of Pd into the benzylic C-O bond.
Hydrogenolysis: Reductive elimination yields the carboxylic acid and toluene.
Figure 1: Mechanistic pathway of Pd-catalyzed hydrogenolysis of benzyl esters.
Critical Process Parameters (CPP)
Parameter
Recommended Condition
Rationale
Catalyst
10% Pd/C (50% wet)
"Wet" catalyst significantly reduces fire risk (pyrophoricity) without affecting activity.
Loading
10 wt% (relative to substrate)
Standard loading. Increase to 20% if reaction stalls due to amine coordination.
Solvent
Methanol (MeOH) or EtOH
High solubility for the ester. Crucial: Ensure product remains soluble or add co-solvent (THF/Water) before filtration.
Pressure
1 atm (Balloon)
Sufficient for benzyl ester cleavage. High pressure is rarely needed and increases safety risks.
Temperature
Ambient (20–25°C)
Heating is generally unnecessary and may promote ring hydrogenation.
Detailed Protocol
Safety Pre-Check (Crucial)
Pyrophoric Hazard: Dry Pd/C can ignite instantly in air, especially in the presence of methanol vapors. ALWAYS use "wet" (paste) catalyst or keep the catalyst damp with water/toluene before adding flammable solvents.
Gas Hazard: Hydrogen is explosive over a wide range (4–75%). Ensure all sources of ignition are removed.[2] Work in a well-ventilated fume hood.
Experimental Procedure
Step 1: Catalyst Preparation
Weigh the substrate (Benzyl 3-amino-4-methylbenzoate) into a round-bottom flask (RBF).
Dissolve in Methanol (concentration ~0.1 M).
Note: If the substrate is an HCl salt, add 1 equivalent of NaHCO₃ or use mild basic workup later, though hydrogenolysis works best on neutral species.
Under an Argon/Nitrogen stream: Carefully add 10% Pd/C (50% wet paste).
Rule of Thumb: Use 100 mg of wet catalyst for every 1 g of substrate.
Step 2: Hydrogenation
Seal the flask with a rubber septum.
Connect the flask to a vacuum/gas manifold or use a needle connected to a vacuum line.
Purge Cycle: Gently evacuate the flask (do not boil solvent) and backfill with Nitrogen (3x) to remove Oxygen.
Attach a balloon filled with Hydrogen gas via a needle.
Purge the headspace with H₂ (brief vacuum/fill cycle) to replace N₂ with H₂.
Stir vigorously at room temperature.
Why Vigorous? Reaction occurs at the gas-liquid-solid interface. Mass transfer is rate-limiting.
Step 3: Monitoring
Check progress by TLC or HPLC after 1 hour.
TLC Visualization: The starting material (ester) will be less polar (higher Rf). The product (acid) will be very polar (low Rf) and may streak. Use Bromocresol Green stain (for acids) or Ninhydrin (for amines).
Step 4: Workup (The Solubility Trap)
Check for Precipitation: As the ester converts to the zwitterionic acid, white solids may form.
Action: If solids are present, add more Methanol or a small amount of Water until fully dissolved. Do not filter yet. If the product is trapped in the Pd/C filter cake, yield will be lost.
Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C.[3]
Safety: Do not suck the filter cake dry while air is passing through it (fire risk).[4] Keep the cake wet with solvent.[2]
Washing: Wash the Celite pad with Methanol (2x volume) to recover all product.
Concentration: Evaporate the filtrate under reduced pressure (Rotavap).
Step 5: Isolation
The residue is likely the solid product.
Purification: If necessary, recrystallize from Water/Ethanol or precipitate by adjusting pH to the isoelectric point (approx pH 4-5) if it was solubilized in base.
Add 1-2 drops of Acetic Acid to protonate the amine (forming acetate salt), then run H₂.
Reaction Stalls
"Dead" Catalyst.
Add fresh catalyst (under inert gas).[4] Do not add dry catalyst to a hydrogen-rich flask![4]
Low Yield
Product trapped in filter cake.
The free acid is less soluble than the ester. Wash the Celite pad with hot MeOH or Water/MeOH mixture.
Fire at Filter
Dry Pd/C reacting with O₂/MeOH.
Keep the funnel covered.[2] Keep the filter cake damp. Dispose of catalyst in a water-filled waste container immediately.
References
Sajiki, H. (1995).[5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Retrieved from [Link]
University of California, Irvine. (n.d.). Standard Operating Procedure: Hydrogenation. Retrieved from [Link]
Mandal, P. K., & McMurray, J. S. (2007).[6] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry, 72(17), 6599–6601. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benzyl 3-amino-4-methylbenzoate in Pyrido[2,3-d]pyrimidine Synthesis
Content Type: Technical Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The "Masked" Warhead Strategy
In the architecture of Type II kinase inhibitors (e.g., analogs of Nilotinib or Ponatinib), the 3-amino-4-methylbenzoate motif serves a critical structural role. It acts as a hydrophobic linker that positions a solubilizing "tail" into the solvent-exposed region of the kinase ATP-binding pocket while connecting to the "hinge-binding" heterocyclic core.
For researchers working with pyrido[2,3-d]pyrimidine scaffolds (a privileged structure in CDK, EGFR, and PI3K inhibition), Benzyl 3-amino-4-methylbenzoate is the preferred building block over its methyl-ester or free-acid counterparts.
Why Benzyl Protection?
Orthogonality: The benzyl ester is stable under the acidic conditions required for SNAr coupling to chloropyrido-pyrimidines, unlike t-butyl esters (acid-labile).
Late-Stage Diversification: It is cleaved via catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions, avoiding the harsh hydrolysis (LiOH/NaOH) required for methyl esters, which can degrade sensitive heteroaromatic cores.
Solubility: The lipophilic benzyl group significantly improves the solubility of intermediates in organic solvents (DCM, EtOAc) compared to the free acid, facilitating purification.
Mechanistic Insight: The Regioselective SNAr Coupling
The primary application of this aniline is the nucleophilic aromatic substitution (SNAr) at the C-2 or C-4 position of a halogenated pyrido[2,3-d]pyrimidine.
The Steric Challenge
The 4-methyl group on the aniline ring is ortho to the nucleophilic amine. This introduces steric hindrance, reducing the nucleophilicity of the nitrogen lone pair. Furthermore, the ester at the 3-position (meta) exerts a mild electron-withdrawing effect. Consequently, uncatalyzed thermal displacement is often sluggish.
The Solution: Acid catalysis (HCl or TFA) or Palladium-catalyzed Buchwald-Hartwig amination is required to drive the reaction to completion.
Pathway Visualization
The following diagram illustrates the convergent synthesis strategy, highlighting the specific role of the benzyl-protected intermediate.
Figure 1: Convergent assembly of the kinase inhibitor scaffold. The benzyl ester remains intact during the substitution step, protecting the carboxylate.
Experimental Protocols
Protocol A: Acid-Catalyzed SNAr Coupling
Best for: Robust scaffolds stable to acidic conditions (pH < 1).
Reagents:
2-Chloro-8-cyclopentyl-pyrido[2,3-d]pyrimidin-7(8H)-one (or similar scaffold).
Solvent: 2-Butanol or Isopropanol (High boiling point alcohols).
Catalyst: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of the chloropyrido-pyrimidine scaffold in 10 mL of 2-butanol.
Addition: Add 1.2 mmol (1.2 equiv) of Benzyl 3-amino-4-methylbenzoate .
Catalysis: Add 2.0 equiv of TFA dropwise. Note: The solution may darken immediately due to protonation of the pyrimidine nitrogen.
Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 12–16 hours. Monitor by LC-MS.
Checkpoint: Look for the disappearance of the starting chloride [M+H] and the appearance of the product mass.
Workup: Cool the reaction to room temperature. The product often precipitates as the TFA salt.
Isolation: Filter the solid. Wash with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted aniline.
Neutralization (Optional but recommended): Suspend the solid in DCM and wash with saturated NaHCO₃ to obtain the free base. Dry over MgSO₄ and concentrate.
Objective: Removal of the benzyl group to reveal the carboxylic acid.
Reagents:
Coupled Benzyl-ester Intermediate.
Catalyst: 10% Pd/C (50% wet).
Solvent: THF/Methanol (1:1) or DMF (if solubility is poor).
Hydrogen Source: H₂ balloon (1 atm).
Step-by-Step Methodology:
Dissolution: Dissolve 0.5 mmol of the benzyl ester intermediate in 10 mL of THF/MeOH (1:1).
Tip: If the compound is insoluble, use warm DMF.
Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 10 wt% of Pd/C catalyst. Caution: Pd/C is pyrophoric when dry.
Hydrogenation: Purge the flask with H₂ gas (vacuum/fill cycle x3). Stir vigorously under a balloon of H₂ at room temperature for 2–4 hours.
Monitoring: Monitor by TLC or LC-MS. The reaction is usually clean and quantitative.
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.
Purification: Concentrate the filtrate. The resulting carboxylic acid is usually high purity (>95%) and can be used directly in the next amide coupling step.
Data Summary & Optimization Guide
Solvent Screening for SNAr Coupling
The choice of solvent significantly impacts the reaction rate due to the solubility of the zwitterionic intermediate formed during the transition state.
Solvent
Temperature (°C)
Reaction Time
Yield (%)
Notes
2-Butanol
100
12 h
85%
Recommended. Good solubility for reactants; product precipitates.
Isopropanol
82
24 h
60%
Too slow; temperature insufficient for sterically hindered anilines.
DMF
120
6 h
70%
Fast, but workup is difficult (requires aqueous crash-out).
Toluene
110
48 h
<20%
Poor solubility of the protonated heterocycle.
Troubleshooting: Regioselectivity
When reacting with 2,4-dichloropyrido[2,3-d]pyrimidine :
C-4 Substitution: Occurs kinetically at lower temperatures (0 °C to RT) with non-hindered amines.
C-2 Substitution: Requires displacement of the C-4 position first (or protection of C-4).
Observation: If using Benzyl 3-amino-4-methylbenzoate on a 2,4-dichloro scaffold, the C-4 isomer is the major product. To target C-2, the C-4 position must be blocked (e.g., C-4 amino, C-4 oxo) or the C-2 chlorine must be activated (e.g., via oxidation to a sulfone).
References
Review of Pyrido-pyrimidine Synthesis:
Asif, M. (2023).[1][2][3][4] Review of the Synthesis, Reactions and Pharmaceutical Potential of Pyrido[2,3-d]Pyrimidine Derivatives. Current Organic Chemistry.
SNAr Methodology on Pyrimidines:
BenchChem Application Note. Nucleophilic Substitution on 4-Chloropyrimidines.
Kinase Inhibitor Design (Type II):
Roskoski, R. (2021). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research.[5][6]
Palbociclib (PD-0332991) Intermediate Synthesis:
VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[7] Journal of Medicinal Chemistry.
Deprotection Strategies:
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard Reference for Benzyl Ester Cleavage).
Orthogonal Protection of Amino-Benzoic Acid Scaffolds: The Benzyl Ester Strategy
Introduction: The Architecture of Control In the synthesis of aromatic oligoamides, peptidomimetics, and "foldamers" (synthetic oligomers with discrete folding patterns), amino-benzoic acids (ABAs) serve as privileged sc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Architecture of Control
In the synthesis of aromatic oligoamides, peptidomimetics, and "foldamers" (synthetic oligomers with discrete folding patterns), amino-benzoic acids (ABAs) serve as privileged scaffolds. However, the rigidity and steric congestion of these aromatic systems present unique synthetic challenges compared to aliphatic amino acids.
The Benzyl Amino-Benzoate strategy is a cornerstone of this field. By utilizing a benzyl (Bn) ester to protect the carboxylic acid, researchers establish a robust orthogonal window against standard N-terminal protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
This Application Note details the strategic logic, synthesis, and selective deprotection protocols for using benzyl amino-benzoates. It is designed for medicinal chemists requiring precise control over polymerization and side-chain functionalization.
Strategic Overview: The Logic of Orthogonality
The primary value of the benzyl ester in ABA chemistry is its stability against both acidic (TFA) and basic (Piperidine) conditions used to cleave N-terminal groups, while remaining cleanly removable via catalytic hydrogenolysis. This is particularly critical for ortho-amino benzoates (Anthranilic acid derivatives) , where steric hindrance renders varying saponification (base hydrolysis) difficult or impossible.
The Orthogonal Matrix
The following diagram illustrates the compatibility matrix that defines this strategy.
Figure 1: The Orthogonality Matrix demonstrating the stability of the Benzyl (Bn) ester against standard deprotection cocktails, enabling selective N-terminus elongation.
Experimental Protocols
Protocol A: Synthesis of Benzyl Amino-Benzoates (The Anchor)
Objective: Efficient protection of the carboxylic acid of an amino-benzoic acid derivative using benzyl bromide.
Rationale: While Fischer esterification (BnOH/Acid) is common, the Cesium Carbonate method is preferred for ABAs to prevent harsh thermodynamic conditions and suppress side reactions.
Dissolution: Dissolve 1.0 equivalent (eq.) of the amino-benzoic acid in anhydrous DMF (0.2 M concentration).
Base Addition: Add 1.1 eq. of
. The mixture may become a suspension. Stir at room temperature (RT) for 15 minutes to generate the carboxylate anion.
Alkylation: Dropwise add 1.1 eq. of Benzyl bromide.
Expert Insight: Do not use a large excess of BnBr. The aniline nitrogen is nucleophilic; excess alkylating agent can lead to N-benzylation (side product), especially in meta- or para-isomers.
Reaction: Stir at RT. Monitor via TLC (Hexane/EtOAc 4:1). Conversion is usually complete within 2–4 hours.
Workup: Dilute with EtOAc and wash extensively with water (3x) and brine (1x) to remove DMF. Dry over
and concentrate.
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography.
To reveal the carboxylic acid for coupling to a new amine or for final cleavage.
Method: Catalytic Hydrogenolysis
Setup: Dissolve the protected compound in MeOH or EtOAc.
Catalyst: Add 10% Pd/C (5–10 wt% loading relative to substrate).
Safety: Add catalyst under an inert atmosphere (Argon) to prevent ignition of methanol vapors.
Hydrogenation: Sparge with
gas (balloon pressure is usually sufficient). Stir vigorously.
Monitoring: Reaction is typically fast (1–2 hours).
Expert Insight: If the molecule contains Sulfur (Met/Cys) or halides (Cl/Br/I), Pd catalyst will be poisoned. In these cases, use saponification (LiOH/THF/Water) if sterics permit, or transfer hydrogenation with Ammonium Formate.
Workflow Visualization: Foldamer Synthesis
The following diagram depicts the iterative cycle of foldamer synthesis using the Benzyl Amino-Benzoate strategy.
Figure 2: Iterative synthesis workflow. The Benzyl ester allows the monomer to serve as either the nucleophile (Amine) or electrophile (Acid) depending on the deprotection choice.
Expert Troubleshooting & Optimization
Steric "Deactivation" in Anthranilates
In ortho-amino benzoates, the amine is significantly less nucleophilic than in aliphatic amino acids.
Problem: Coupling reactions (Amine + Acid) are sluggish.
Solution: Use high-activity coupling agents like HATU or convert the acid component to an Acid Chloride (using
or Ghosez’s reagent) before reacting with the benzyl amino-benzoate amine.
The "Diketopiperazine" Risk
When deprotecting the N-terminus of a dimer (specifically Fmoc removal), the free amine can back-bite onto the benzyl ester to form a cyclic byproduct (diketopiperazine-like quinazolinone structures).
Prevention: Ensure the Benzyl ester is robust. If this cyclization is observed, switching the C-protection to a tert-butyl ester (if using Fmoc chemistry) might be necessary, although this sacrifices the orthogonal benefits of the Benzyl group.
Solubility Issues
Poly(amino-benzoates) tend to stack (π-π interactions) and become insoluble.
Tip: Incorporate "solubilizing tails" (e.g., long alkyl chains or PEG chains) on the amide nitrogen or the ring early in the synthesis if the target oligomer exceeds 4-5 units.
References
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.).[5] Wiley-Interscience. (The definitive guide on Benzyl ester stability and cleavage conditions).
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review on orthogonality including Boc/Bn strategies).
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. (Foundational text on oligomers where such protection strategies are applied).
Huc, I. (2004). Aromatic Oligoamide Foldamers. European Journal of Organic Chemistry, 2004(1), 17–29. (Details specific synthesis of anthranilic acid oligomers using orthogonal protection).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization & Troubleshooting for the Synthesis of Benzyl 3-amino-4-methylbenzoate
Ticket ID: CHEM-SUP-8821
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Strategic Approach
User Goal: Maximize yield and purity of Benzyl 3-amino-4-methylbenzoate.
Core Challenge: This molecule presents a "chemoselectivity trap." The benzyl ester is acid-labile (hydrolysis) and reduction-labile (hydrogenolysis). Furthermore, the starting material (3-amino-4-methylbenzoic acid) is zwitterionic, making direct esterification sluggish without rigorous water removal.
The Solution: We recommend two validated workflows. Method A (The Precursor Route) is the industry standard for high yield and purity, avoiding the zwitterion issues. Method B (Direct Esterification) is faster but requires specialized glassware (Dean-Stark) and strict stoichiometric control.
Validated Synthetic Workflows
Method A: The "Nitro-First" Route (Recommended for High Yield)
Rationale: It is chemically superior to establish the benzyl ester on the non-nucleophilic nitro precursor (3-nitro-4-methylbenzoic acid) before revealing the amine. This prevents self-coupling and oxidation.
Add Benzyl alcohol and p-TsOH. (Note: >1 eq acid is needed to protonate the amine and catalyze esterification).[2]
Reflux with Dean-Stark trap until water evolution ceases (4–12h).
Workup: Cool to precipitate the Tosylate salt of the product. Filter the salt, then partition between EtOAc and Sat. NaHCO₃ to obtain the free base.[3]
Decision Logic & Workflow Diagram
Caption: Workflow selector emphasizing the critical "Benzyl Trap" during the reduction phase.
Troubleshooting Guide (FAQ)
Category 1: Low Yield & Disappearing Product
Symptom
Probable Cause
Corrective Action
Product mass is low after reduction (Method A).
Hydrogenolysis. You likely used H₂/Pd-C or H₂/Pt. The benzyl group was cleaved off, yielding the water-soluble amino acid which was lost in the aqueous workup.
Switch to Fe/NH₄Cl or SnCl₂. If you must use hydrogenation, use a poisoned catalyst (e.g., Pt/C with Sulfides) or Zn/Acetic Acid.
No reaction in Direct Esterification (Method B).
Zwitterion Deactivation. The amino group acts as a base, neutralizing the catalytic acid.
Increase Acid Catalyst. Ensure you use at least 1.2–1.5 equivalents of p-TsOH. The first equivalent salts the amine; the excess catalyzes the esterification.
Yield > 100% (Sticky Oil).
Residual Benzyl Alcohol. Benzyl alcohol has a high boiling point (205°C) and is hard to remove via rotovap.
Column Chromatography. Elute with Hexane/EtOAc. Benzyl alcohol is much more polar than the ester. Alternatively, use Kugelrohr distillation.
Category 2: Workup & Purity Issues
Symptom
Probable Cause
Corrective Action
Emulsion during Iron reduction workup.
Iron Hydroxides. Fe salts form gelatinous precipitates at neutral/basic pH.
Celite Filtration. Filter the reaction mixture while hot through a pad of Celite. Wash the pad copiously with hot Ethyl Acetate.
Product turns brown/black on storage.
Aniline Oxidation. Electron-rich anilines oxidize in air.
Store as Salt. Convert the free amine to the HCl or Tosylate salt for long-term storage. Store under Argon in the dark.
"Grape-like" smell during workup.
Isomerization. (Rare) Formation of methyl anthranilate derivatives if methanol was present.
Check Solvents. Ensure Benzyl Alcohol is the only alcohol present. Avoid transesterification by not using MeOH/EtOH in the esterification step.
Quantitative Optimization Data
The following table summarizes yield expectations based on catalyst choice for the reduction step (Method A, Step 2).
Reduction System
Yield of Benzyl Ester
Benzyl Cleavage (Impurity)
Workup Difficulty
H₂ / Pd-C (1 atm)
< 10%
> 90% (Major Issue)
Easy (Filtration)
Fe / NH₄Cl / EtOH
85 - 92%
< 1%
Moderate (Emulsions)
SnCl₂ / EtOH
80 - 88%
< 1%
Hard (Tin salts)
Zn / Acetic Acid
75 - 85%
< 5%
Easy
References & Authority
Ponatinib Intermediate Synthesis (Patent): Detailed protocols for 3-amino-4-methylbenzoate derivatives.
Source:
Selective Nitro Reduction (Iron/Ammonium Chloride): Standard protocol for reducing nitro groups in the presence of sensitive esters.
Source:
Fischer Esterification of Amino Acids: Procedure for using p-TsOH and Dean-Stark traps for amino-acid benzyl esters.[2]
Source:
Chemoselectivity in Hydrogenation: Discussion on benzyl ester lability.
Source:
Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling Benzyl Alcohol (Target Organ Toxin) or 3-amino-4-methylbenzoic acid.
Preventing oxidation of amino group during benzyl esterification
A Guide to Protecting the Amino Group and Preventing Unwanted Side Reactions Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are perform...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Protecting the Amino Group and Preventing Unwanted Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are performing benzyl esterification of amino acids. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of protecting the α-amino group and ensuring the integrity of your synthesis.
The Core Challenge: Competing Reactivity
Amino acids are bifunctional molecules, containing both a nucleophilic amino group and a carboxylic acid. During esterification of the carboxylic acid with benzyl alcohol, the amino group can compete as a nucleophile, leading to undesired side reactions such as amide bond formation. To ensure a successful and high-yield esterification, the amino group must be temporarily "masked" or protected.[1] This guide will walk you through the principles and practicalities of this crucial protection step.
Q1: Why is my benzyl esterification yield low, and what are the likely side products?
Low yields in benzyl esterification are often attributable to incomplete protection of the amino group or side reactions. If the amino group is not fully protected, it can react with an activated carboxylic acid of another amino acid molecule, leading to the formation of dipeptides or even longer peptide chains. This not only consumes your starting material but also complicates the purification process.
Another potential issue is racemization, especially when using harsh reaction conditions.[2] The stereochemical integrity of the α-carbon is paramount, and its loss can render the final product useless for its intended biological application.
Troubleshooting Steps:
Verify Complete N-Protection: Before proceeding with esterification, confirm the complete protection of the amino group using techniques like TLC or NMR.
Optimize Esterification Conditions: Employ mild esterification conditions. For instance, using benzyl bromide with a cesium carbonate base in DMF is a common and effective method for N-protected amino acids.[3]
Control Reaction Temperature: High temperatures can promote racemization.[2] Whenever possible, conduct the reaction at room temperature or below.
Q2: I'm observing multiple spots on my TLC plate after the N-protection step. What could be the cause?
The presence of multiple spots on a TLC plate following an N-protection reaction often indicates incomplete reaction or the formation of byproducts.
Potential Causes and Solutions:
Insufficient Protecting Group Reagent: Ensure you are using a slight excess (1.1 - 1.5 equivalents) of the protecting group reagent (e.g., (Boc)₂O or Cbz-Cl) to drive the reaction to completion.[4][5]
Incorrect pH: The pH of the reaction mixture is critical. For instance, when using Cbz-Cl, the pH should be maintained between 8 and 10 to prevent decomposition of the reagent and minimize racemization.[6]
Di-protection: In some cases, particularly with hindered amino acids, di-protection of the amino group can occur, leading to a separate spot on the TLC. Optimizing the stoichiometry of your reagents can help minimize this.
Q3: Which amino-protecting group is best for my synthesis: Boc, Cbz, or Fmoc?
The choice of protecting group is a critical decision that depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. The concept of "orthogonality" is key here – using protecting groups that can be removed under different conditions without affecting each other.[7][][9]
Boc Group: Ideal for syntheses where acid-labile deprotection is desired. Its stability to catalytic hydrogenation makes it orthogonal to the Cbz group.[4]
Cbz Group: A robust protecting group that is easily removed by hydrogenolysis, a mild and clean method.[11] It is often used in solution-phase synthesis.
Fmoc Group: The standard for modern solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection, which is compatible with most side-chain protecting groups.[][12]
Q4: My Cbz group is being partially cleaved during a reaction step. How can I prevent this?
While the Cbz group is generally stable, it can be susceptible to cleavage under certain conditions that are not catalytic hydrogenolysis. Strong acids can slowly cleave the Cbz group, and some reducing agents other than H₂/Pd-C may also affect it.
Preventative Measures:
Avoid Strong Acids: If your synthetic route requires strongly acidic conditions, consider using the Boc protecting group instead, as it is designed for acid-labile cleavage.
Screen Reducing Agents: If a reduction is necessary elsewhere in the molecule, carefully screen different reagents to find one that is compatible with the Cbz group.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of an Amino Acid
This protocol provides a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[4][13][14][15]
Technical Support Center: Purification of Benzyl 3-amino-4-methylbenzoate
This technical guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of Benzyl 3-amino-4-methylbenzoate, specifically focusing on the removal of unreact...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of Benzyl 3-amino-4-methylbenzoate, specifically focusing on the removal of unreacted benzyl alcohol. This document provides in-depth troubleshooting advice and frequently asked questions to navigate common challenges encountered during the purification process.
Introduction: The Challenge of Separating Benzyl Alcohol and Benzyl 3-amino-4-methylbenzoate
The purification of Benzyl 3-amino-4-methylbenzoate from unreacted benzyl alcohol presents a common yet non-trivial challenge in synthetic chemistry. The difficulty primarily arises from the similar polarities of the starting material (benzyl alcohol) and the desired product (the benzyl ester). Both molecules contain a polar functional group (hydroxyl and ester/amino functionalities, respectively) and a nonpolar benzyl group, leading to overlapping solubility profiles in many common organic solvents. This guide will equip you with the knowledge to effectively tackle this separation.
Frequently Asked Questions (FAQs)
Q1: Why is removing benzyl alcohol from my ester product so difficult?
A1: The primary challenge lies in the similar physical properties of benzyl alcohol and Benzyl 3-amino-4-methylbenzoate. Both compounds possess aromatic rings and polar functional groups, resulting in comparable polarities and solubilities in many solvents. This makes straightforward separation techniques like a simple extraction less effective, often requiring more nuanced approaches like multi-step extractions, chromatography, or recrystallization.
Q2: What are the most common and effective methods for this separation?
A2: The most effective methods for removing unreacted benzyl alcohol from your ester product are:
Liquid-Liquid Extraction: A multi-step aqueous wash can be effective if the solubility difference, though slight, can be exploited.
Column Chromatography: This is a highly effective method for separating compounds with different polarities.
Recrystallization: If your product is a solid, recrystallization is an excellent final purification step to remove residual impurities, including benzyl alcohol.
Q3: How do I know which method is best for my specific situation?
A3: The choice of method depends on the scale of your reaction, the purity required, and the resources available.
For a quick, initial purification of a small-scale reaction, a thorough liquid-liquid extraction might be sufficient.
For high-purity requirements, column chromatography is often the most reliable method.
If your product is a solid and you need to remove trace amounts of impurities, recrystallization is an ideal final step.
Note: Data for methyl and ethyl esters are provided for comparison to estimate the properties of the benzyl ester.
Troubleshooting Guide 1: Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[3][4][5]
Workflow for Liquid-Liquid Extraction
Caption: Workflow for removing water-soluble impurities.
Common Problems & Solutions
Q: The layers in my separatory funnel are not separating, and an emulsion has formed. What should I do?
A: Emulsion formation is a common issue, especially when the densities of the two phases are similar or when surfactants are present.[6][7] Here are several strategies to break an emulsion:
Be Patient: Sometimes, simply allowing the separatory funnel to stand for a longer period can lead to separation.
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.[7]
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking. This can encourage the layers to coalesce without re-forming the emulsion.
Filtration: Pass the emulsified layer through a plug of glass wool or a phase separator filter paper.
Centrifugation: If the volume is manageable, centrifuging the emulsion can force the layers to separate.
Q: I've washed my organic layer multiple times with water, but I still see a significant amount of benzyl alcohol in my NMR spectrum. Why?
A: This is likely due to the moderate solubility of benzyl alcohol in both the organic solvent and water. A simple water wash may not be sufficient to remove it completely.
Increase the Number of Washes: Instead of a few large volume washes, perform multiple smaller volume washes. This is more effective at removing solutes that partition between two phases.
Use a Saturated Aqueous Solution: Washing with brine (saturated NaCl solution) can decrease the solubility of organic compounds in the aqueous layer, pushing the benzyl alcohol into the organic phase, but more importantly, it helps to remove water from the organic layer. To remove the alcohol, a dilute acid wash might be more effective if the product ester is not acid-sensitive.
Consider a Different Aqueous Wash: A dilute acid wash (e.g., 1M HCl) will not significantly impact the benzyl alcohol but will protonate the amine of your product, potentially altering its solubility. Conversely, a dilute base wash (e.g., 5% NaHCO3) will not affect either compound significantly. In this case, sticking to water or brine is likely the best approach for the extraction itself.
Q: I'm not sure which layer is my organic layer and which is the aqueous layer. How can I tell?
A: This is a critical step to avoid discarding your product.
Check Densities: Know the density of your organic solvent. If it is less dense than water (e.g., ethyl acetate, diethyl ether), it will be the top layer. If it is denser than water (e.g., dichloromethane, chloroform), it will be the bottom layer.
The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the bottom layer, then the bottom layer is aqueous. If they form a small, separate layer on top of the bottom layer before mixing with the top layer, then the top layer is aqueous.
Troubleshooting Guide 2: Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1][8][9][10] For separating benzyl alcohol from Benzyl 3-amino-4-methylbenzoate, normal-phase chromatography with silica gel is a common and effective choice.
Workflow for Column Chromatography
Caption: General workflow for purification by column chromatography.
Common Problems & Solutions
Q: My compounds are not separating on the column; they are eluting together. What's wrong?
A: This indicates that the chosen solvent system (mobile phase) is not providing adequate separation.
Optimize Your Solvent System with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). You are looking for a solvent system that gives good separation between the benzyl alcohol spot and your product spot, with the product having an Rf value of approximately 0.2-0.4.
Incorrect Solvent Polarity: If both compounds elute quickly, your solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture). If nothing is eluting, your solvent is not polar enough.
Gradient Elution: If a single solvent system doesn't provide good separation, consider a gradient elution. Start with a less polar solvent system to elute the less polar compound (likely your ester) and gradually increase the polarity to elute the more polar benzyl alcohol.
Q: My compound is streaking or "tailing" on the column, leading to broad bands and poor separation. How can I fix this?
A: Tailing is often caused by interactions between the compound and the stationary phase or by overloading the column.
Column Overloading: You may have loaded too much sample onto the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Sample Application: Ensure your sample is loaded onto the column in a very narrow band using a minimal amount of solvent.
Acidic/Basic Compounds: The amino group on your product is basic and can interact with the slightly acidic silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent can suppress these interactions and lead to sharper peaks.
Q: I've run my column, but my yield is very low. Where did my product go?
A: Low yield can result from several issues.
Compound Still on the Column: You may not have used a sufficiently polar solvent to elute your product. After collecting what you believe to be all of your product, try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) and analyze the eluent by TLC.
Improper Fraction Collection: You may have discarded fractions containing your product. Be meticulous in your TLC analysis of all collected fractions before combining them.
Decomposition on Silica: Some compounds are unstable on silica gel. While less likely for this specific molecule, it's a possibility. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.
Troubleshooting Guide 3: Recrystallization
Recrystallization is a purification technique for solids that involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, during which pure crystals form, leaving impurities in the solution.[11][12][13][14][15] Given that Benzyl 3-amino-4-methylbenzoate is expected to be a solid, this is an excellent final purification step.
Workflow for Recrystallization
Caption: Step-by-step process for purification by recrystallization.
Common Problems & Solutions
Q: I've cooled my solution, but no crystals have formed. What should I do?
A: The absence of crystal formation usually indicates that the solution is not supersaturated.
Too Much Solvent: This is the most common reason for crystallization failure. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
Induce Crystallization:
Scratching: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a surface for nucleation.
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for crystal growth.
Cooling Too Slowly or Too Quickly: While slow cooling is generally preferred for larger, purer crystals, sometimes a "shock" cooling in an ice bath can initiate crystallization.
Q: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly.
Change Solvents: The chosen solvent may not be appropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or a mixed solvent system. For esters, solvents like ethanol, ethyl acetate, or mixtures with hexane are often good starting points.[6][16]
Q: My recrystallized product is still impure. What went wrong?
A: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly or if the initial product is very impure.
Cool More Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This allows for the selective formation of pure crystals.
Inadequate Washing: Ensure you wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. Using warm solvent will dissolve some of your product.
Repeat the Recrystallization: A second recrystallization can significantly improve purity.
References
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
What Is Column Chromatography? Principles and Protocols. (2025). Retrieved from [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOL-BAMB-001
Topic: Solubility Optimization & Stability Protocols for Benzyl 3-amino-4-methylbenzoate
Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Molecule Diagnostics
User Query: "I cannot get Benzyl 3-amino-4-methylbenzoate to dissolve in water for my assay. It floats or precipitates immediately."
Diagnostic Analysis:
Benzyl 3-amino-4-methylbenzoate is a hydrophobic weak base . Its poor aqueous solubility is driven by the lipophilic benzyl ester moiety and the aromatic toluene core, which overwhelm the polarity of the amino group at neutral pH.
Structural Challenge: The molecule contains two aromatic rings and a lipophilic ester linkage.
Ionization Potential: The primary handle for solubilization is the aniline nitrogen (position 3). However, its basicity is modulated by the electron-withdrawing ester group, likely suppressing the pKa to the range of 3.0 – 4.0 (estimated based on methyl analog data [1, 2]).
Critical Constraint: To solubilize via charge (salt formation), the pH must be significantly lower than the pKa (pH < 2.0). However, benzyl esters are susceptible to acid/base hydrolysis [3], creating a stability vs. solubility trade-off.
Troubleshooting Decision Matrix
Before selecting a protocol, determine your assay's tolerance for pH, organic solvents, and stability windows.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.
Detailed Protocols
Method A: Salt Formation (The "pH Switch" Approach)
Best for: Chemical synthesis, HPLC standards, or acute animal dosing (oral gavage).
Mechanism: Protonation of the amine (
) breaks the crystal lattice energy.
Protocol:
Calculate Molar Equivalents: Determine the moles of Benzyl 3-amino-4-methylbenzoate.
Acid Selection: Use 0.1 M HCl or Methanesulfonic acid . Avoid weak acids (acetic acid) as they may not reach the low pH required for full ionization.
Titration:
Suspend the solid in water (it will be cloudy).
Slowly add 1.05 equivalents of acid dropwise while stirring vigorously.
Monitor clarity. If the solution remains cloudy, the "benzyl" portion is too lipophilic for the salt to hold in pure water. Proceed to Method B (Cosolvent-Assisted Salt).
Warning: Do not store this solution for >24 hours. Acidic conditions can catalyze the hydrolysis of the benzyl ester to benzyl alcohol and the free acid [3].
Method B: Cosolvent System (The Standard Lab Approach)
Best for: In vitro assays, stock solutions.
Mechanism: "Like dissolves like." The organic solvent solvates the hydrophobic rings, while water is added only at the final step.
Solubility Data Table (Estimated):
Solvent
Solubility Potential
Notes
DMSO
High (>50 mg/mL)
Best universal solvent. Freezes at 19°C.
Ethanol
Moderate-High
Good for evaporation. Miscible with water.
Acetonitrile
Moderate
Good for HPLC prep.
Water (Neutral)
Negligible (<0.1 mg/mL)
Do not use as primary solvent.
Protocol:
Dissolve the compound completely in 100% DMSO to create a 1000x Stock Solution (e.g., 10 mM).
Verify the solution is crystal-clear.
Dilution Step: Slowly pipette the DMSO stock into the aqueous buffer while vortexing.
Critical: Keep final DMSO concentration < 1% (v/v) to avoid precipitating the compound ("crashing out") or killing cells.
Best for: Sensitive biological assays where DMSO is toxic, or high concentrations are needed.
Protocol (Micellar Solubilization):
Surfactant: Prepare a 5% (w/v) stock of Tween 80 or Kolliphor EL .
Dissolve the compound in a minimal amount of Ethanol.
Add the surfactant solution to the ethanol mix.
Evaporate the ethanol (optional, using nitrogen stream) to leave the drug in surfactant micelles.
Reconstitute with water.
Stability & Degradation Risks
Users often mistake degradation for solubility issues . If your clear solution turns cloudy or develops a new smell (almond-like) over time, hydrolysis has occurred.
Figure 2: Hydrolysis pathway of benzyl esters in aqueous media.
Symptom: The appearance of "Benzyl Alcohol" (sweet/almond odor) or a pH shift.
Prevention: Prepare solutions fresh. Store DMSO stocks at -20°C (anhydrous). Avoid pH > 9.0 or pH < 1.0 for extended periods [3].
Frequently Asked Questions (FAQs)
Q1: Can I sonicate the suspension to make it dissolve in water?
Answer: Sonication helps disperse particles but will not increase intrinsic thermodynamic solubility. If you sonicate a suspension in neutral water, it will likely re-precipitate or settle once you stop. You must change the solvent system (pH or cosolvent).
Q2: Why does my solution precipitate when I add the DMSO stock to my cell culture media?
Answer: This is the "Solvent Shift" effect. The compound is soluble in DMSO but insoluble in the aqueous media.
Fix: Ensure rapid mixing (vortexing) during addition.
Fix: Lower the final concentration.
Fix: Pre-warm the media to 37°C to increase kinetic solubility.
Q3: What is the pKa of this molecule?
Answer: While experimental data for this specific benzyl ester is rare, structural analogs (Methyl 3-amino-4-methylbenzoate) suggest a pKa of approximately 3.3 – 4.0 for the amino group [1, 2]. This means at pH 7.4, the molecule is >99.9% uncharged (insoluble).
References
PubChem. Methyl 3-amino-4-methylbenzoate | C9H11NO2.[1] National Library of Medicine. Available at: [Link]
Royal Society of Chemistry. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Available at: [Link]
Minimizing side reactions during Benzyl 3-amino-4-methylbenzoate scale-up
This technical guide addresses the scale-up challenges for Benzyl 3-amino-4-methylbenzoate , a critical intermediate often used in the synthesis of kinase inhibitors and local anesthetics. The guide is structured into th...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the scale-up challenges for Benzyl 3-amino-4-methylbenzoate , a critical intermediate often used in the synthesis of kinase inhibitors and local anesthetics.
The guide is structured into three distinct sections: Critical Route Analysis , Troubleshooting Center (Q&A) , and Validated Protocols .
Part 1: Critical Route Analysis & Control Strategy
When scaling up Benzyl 3-amino-4-methylbenzoate, you are generally choosing between two primary synthetic pathways. Each presents unique "kill steps" where side reactions can compromise the batch.
Primary Challenge: The reaction is an equilibrium process. The presence of the free amine makes the substrate oxidation-sensitive (browning) and prone to N-alkylation if reactive benzylating agents (like Benzyl Chloride) are used instead of the alcohol.
Scale-Up Risk: Inefficient water removal leads to stalled conversion. High temperatures promote the formation of "Dimer X" (amide formation between two substrate molecules).
Primary Challenge:Hydrogenolysis . Standard catalytic hydrogenation (Pd/C + H2) will cleave the benzyl ester bond, yielding the free acid (3-amino-4-methylbenzoic acid) and toluene, destroying the product.
Scale-Up Risk: Exotherm control during reduction and catalyst poisoning.
Visualization: Reaction Pathways & Failure Modes
Figure 1: Synthetic pathways highlighting critical divergence points where side reactions (red) occur during scale-up.
Part 2: Troubleshooting Center (Q&A)
This section addresses specific deviations observed during scale-up.
Scenario 1: The "Disappearing Ester" (Nitro Reduction Route)
Problem: During the hydrogenation of Benzyl 3-nitro-4-methylbenzoate, the benzyl group is cleaving, resulting in the free acid and toluene.
Root Cause: Benzyl esters are labile to Pd-catalyzed hydrogenolysis. This is a competitive reaction with nitro reduction.
Technical Solution: You must "poison" the catalyst to inhibit C-O bond cleavage while retaining activity for NO2 reduction.
Corrective Action:
Switch Catalyst: Use Platinum on Carbon (Pt/C) (sulfided) or Vanadium-doped Platinum . Pt is far less active for hydrogenolysis than Pd.
Additive Strategy (If using Pd/C): Add 0.5 - 1.0 equivalents of Ammonia , Pyridine , or Ethylenediamine to the reaction mixture. These nitrogen bases competitively adsorb onto the catalyst active sites responsible for hydrogenolysis [1].
Alternative Reductant: Switch to chemical reduction using Fe/NH4Cl or Zn/Acetic Acid if the hydrogenation selectivity cannot be controlled.
Scenario 2: The "Black Batch" (Direct Esterification)
Problem: The reaction mixture turns dark brown/black during the Dean-Stark reflux.
Root Cause: Anilines are highly susceptible to oxidation at elevated temperatures (110°C+), especially in the presence of trace metals or oxygen.
Technical Solution: Strict exclusion of oxygen and temperature management.
Corrective Action:
Nitrogen Sparging: Do not just blanket the reactor; sparge the solvent (Toluene/Benzyl Alcohol) with N2 for 30 minutes before heating.
Antioxidant: Add 0.5 mol% Sodium Bisulfite or BHT to the reaction mixture.
Acid Choice: Use p-Toluenesulfonic acid (p-TsOH) instead of Sulfuric Acid (H2SO4). H2SO4 is an oxidizing acid and can char the organic material at high temperatures.
Problem: Reaction stalls at 80-90% conversion; adding more acid catalyst doesn't help.
Root Cause: Water accumulation. In Fischer esterification, the equilibrium constant is often near unity. On a large scale, efficient water removal is difficult due to poor mass transfer in the Dean-Stark trap.
Technical Solution: Break the equilibrium.
Corrective Action:
Solvent Carrier: Ensure you are using Toluene or Xylene for azeotropic distillation. Benzyl alcohol alone has a high boiling point (205°C) and does not azeotrope water efficiently.
Thiele Tube/Trap Design: On scale, ensure the return line from the condenser is cool. If hot water-saturated solvent returns to the pot, the reaction stalls.
Vacuum Esterification: Run the reaction under mild vacuum (e.g., 200-300 mbar) at a lower temperature (80°C) to pull off water/toluene azeotrope continuously.
Setup: Equip reactor with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.
Inerting: Charge solid Acid and p-TsOH. Add Toluene and Benzyl Alcohol. Sparge with Nitrogen for 20 mins.
Reflux: Heat to vigorous reflux (pot temp ~110-115°C). Water will collect in the trap.
Monitoring: Continue reflux until water collection ceases (approx. 4-6 hours).
Neutralization: Cool to 25°C. Slowly add 10% aqueous NaHCO3. Caution: CO2 evolution. Stir until pH of the aqueous layer is > 8.[4][5]
Phase Cut: Separate layers. Wash organic layer with Brine.[6]
Distillation: Distill off Toluene (atmospheric) and excess Benzyl Alcohol (vacuum distillation required, ~10 mbar at 90°C).
Crystallization: Dissolve the residue in hot Heptane/IPA (9:1) and cool to induce crystallization.[7]
Data Summary: Solvent & Catalyst Effects[9][10][11]
Parameter
Condition
Outcome
Risk Level
Catalyst (Reduction)
Pd/C + H2
Fail: >40% Hydrogenolysis (Benzyl cleavage)
High
Catalyst (Reduction)
Pd/C + H2 + NH3
Pass: <1% Hydrogenolysis
Low
Catalyst (Reduction)
Fe / NH4Cl
Pass: 0% Hydrogenolysis
Low
Catalyst (Esterification)
H2SO4
Warning: Darkening/Oxidation
Medium
Catalyst (Esterification)
p-TsOH
Pass: Clean conversion, lighter color
Low
Solvent (Esterification)
Neat Benzyl Alcohol
Fail: Difficult workup, high temp (200°C)
High
Solvent (Esterification)
Toluene (Azeotrope)
Pass: Efficient water removal at 110°C
Low
Troubleshooting Logic Tree
Figure 2: Decision tree for rapid diagnosis of scale-up failures.
References
Sajiki, H. (1995).[8][9] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[8][9] Tetrahedron Letters, 36(20), 3465-3468.
BenchChem. (2025). "Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis." Application Notes.
Cohen, J. et al. (2000). "Process for the preparation of amino-benzoic acid esters."[4][5][10] Organic Process Research & Development. (General reference for Fischer Esterification scale-up principles).
Technical Support Center: Benzyl 3-amino-4-methylbenzoate Stability Guide
The following guide serves as a specialized Technical Support Center for Benzyl 3-amino-4-methylbenzoate . It is structured to address the specific stability concerns of researchers handling this intermediate, particular...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for Benzyl 3-amino-4-methylbenzoate . It is structured to address the specific stability concerns of researchers handling this intermediate, particularly under acidic conditions common in synthetic workups and purification.
Ticket Subject: Stability & Handling under Acidic Conditions
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Active[1][2]
Executive Summary
Benzyl 3-amino-4-methylbenzoate (CAS: Analogous to 18595-18-1 methyl ester variant) is a bifunctional intermediate containing a benzyl ester and an aromatic amine .[1][2] Its stability in acidic media is governed by a tug-of-war between the protonation of the amine (which stabilizes the molecule against oxidation) and the acid-catalyzed hydrolysis of the ester (which degrades the molecule).
The Bottom Line: This compound is kinetically stable in dilute aqueous acids at room temperature (forming the hydrochloride salt) but is thermodynamically unstable and will hydrolyze to 3-amino-4-methylbenzoic acid and benzyl alcohol upon heating or prolonged exposure to strong acids.[1][2]
Users often ask why their ester survives an HCl wash but degrades during reflux.[2] The answer lies in the electronic state of the amino group.
In Dilute Acid (pH < 4, RT): The amino group (
) is protonated to form the ammonium salt ().[1] This positively charged group exerts a strong electron-withdrawing inductive effect (-I).[1][2]
Consequence: This withdraws electron density from the benzene ring, making the carbonyl oxygen of the ester less basic.
Result: It is harder to protonate the carbonyl oxygen (the first step of hydrolysis), effectively "shielding" the ester from rapid hydrolysis at low temperatures.
In Strong/Hot Acid (Reflux or High Conc.): Thermal energy overcomes the activation barrier.[2] The water molecule attacks the carbonyl carbon, leading to irreversible cleavage.
Visualization: Acid-Catalyzed Hydrolysis Pathway
The following diagram illustrates the degradation pathway you are likely seeing if your compound is "disappearing."
Figure 1: The degradation pathway.[3] Note that the formation of the ammonium salt (Green) provides a temporary stability window at room temperature.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "My product disappeared during acidic workup."
Q: I washed my organic layer with 1M HCl to remove impurities, and now my yield is low. Did it hydrolyze?A: Unlikely to be hydrolysis if done quickly at Room Temperature (RT).[1][2]
Diagnosis: You likely extracted your product into the aqueous layer.[1][2]
Solution: Check the aqueous waste stream.[2] Neutralize it with
(to pH ~8) and see if your product precipitates or can be extracted back into ethyl acetate.[1]
Scenario B: "I see a new peak on HPLC after leaving the sample in TFA."
Q: I used TFA/DCM to remove a Boc group elsewhere, and the Benzyl ester is degrading.A: Benzyl esters are sensitive to strong acids like Trifluoroacetic Acid (TFA), especially if "scavengers" or moisture are present.
Diagnosis: Acidolytic Cleavage.[1][2] Unlike aqueous hydrolysis, strong anhydrous acids can cleave benzyl esters via a carbocation mechanism (
-like), releasing the benzyl cation.
Solution: Switch to a milder deprotection method (e.g., HCl in Dioxane) or strictly control time and temperature (
Use this logic flow to identify unknown peaks in your chromatogram.
Figure 2: Rapid diagnostic logic for impurity profiling.
References
Greene, T. W., & Wuts, P. G. M. (1999).[1][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Detailed data on Benzyl ester stability profiles in acid vs. base).
BenchChem. (2025).[1][2][3][6] Stability issues of (S)-Benzyl 3-aminobutyrate under acidic or basic conditions. Retrieved from (Analogous amino-benzyl ester stability data).
Organic Chemistry Portal. (2023). Benzyl Esters - Stability and Cleavage. Retrieved from (General reactivity of benzyl esters towards TFA and HCl).[1]
PubChem. (2025).[1][2] Methyl 3-amino-4-methylbenzoate Compound Summary. Retrieved from (Physicochemical properties and functional group analysis).[1]
Technical Support Center: Purification of Benzyl 3-amino-4-methylbenzoate
This guide provides in-depth technical assistance for the purification of crude Benzyl 3-amino-4-methylbenzoate. As this compound possesses both a basic amino group and a neutral ester functional group, a multi-step puri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for the purification of crude Benzyl 3-amino-4-methylbenzoate. As this compound possesses both a basic amino group and a neutral ester functional group, a multi-step purification strategy is often required to achieve high purity. This document outlines common issues and provides validated troubleshooting protocols.
I. Understanding the Impurity Profile
Before selecting a purification method, it is crucial to understand the potential impurities in your crude product. Benzyl 3-amino-4-methylbenzoate is typically synthesized via Fischer esterification of 3-amino-4-methylbenzoic acid with benzyl alcohol, using an acid catalyst.[1][2][3]
Common Impurities:
Unreacted Starting Materials: 3-amino-4-methylbenzoic acid and benzyl alcohol.
Catalyst: Typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4]
Side-Products: Dibenzyl ether (from self-condensation of benzyl alcohol) and potential oligomerization products.
Solvent Residues: From the reaction and initial work-up.
II. Troubleshooting and FAQs: Purification Methods
A. Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility at varying temperatures.[5][6][7]
FAQ 1: My compound won't crystallize, or the yield is very low. What should I do?
This is a common issue that can often be resolved by systematically addressing the following points:
Excess Solvent: This is the most frequent cause of poor or no crystallization.[8]
Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator until the solution is saturated. Then, allow it to cool slowly.[8]
Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.[8]
Solution 1 (Scratching): Gently scratch the inside of the flask at the liquid-air interface with a glass rod. This creates microscopic imperfections on the glass surface that can serve as nucleation points.[8][9]
Solution 2 (Seeding): If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.[10]
Inappropriate Solvent: The chosen solvent may not be suitable for your compound.[6]
Solution: A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[11] You may need to perform small-scale solubility tests with a range of solvents.[9][12]
Recommended Recrystallization Protocol:
Solvent Screening: In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures, toluene).[12][13]
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to just dissolve it.[14]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[10]
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[14]
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[5]
Drying: Dry the purified crystals under vacuum.
B. Flash Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[15] For Benzyl 3-amino-4-methylbenzoate, which is a moderately polar compound, flash column chromatography is highly effective.
FAQ 2: How do I choose the right solvent system (mobile phase) for my column?
The key is to find a solvent system that provides good separation of your product from its impurities on a Thin Layer Chromatography (TLC) plate first.
Target Rf Value: For effective separation on a column, the Rf (retention factor) of your desired compound on TLC should be between 0.2 and 0.4.
Step-by-Step Solvent Selection:
Start with a relatively non-polar solvent system, such as 10% ethyl acetate in hexanes, and run a TLC.[16]
If the Rf is too low (your compound stays near the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[17]
If the Rf is too high (your compound runs with the solvent front), decrease the polarity by increasing the proportion of hexanes.
Amines can sometimes "streak" on silica gel TLC plates. If this occurs, adding a small amount (0.5-1%) of triethylamine to the solvent system can improve the spot shape.[18]
Troubleshooting Common Column Chromatography Issues:
Problem
Probable Cause
Solution
Poor Separation
Inappropriate solvent system.
Optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and impurities.
Compound Won't Elute
The mobile phase is not polar enough.
Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a system like 5% methanol in dichloromethane may be necessary.[16]
Cracked Column Bed
Improper packing of the silica gel.
Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
Visualization of Chromatography Workflow
Caption: Workflow for developing a column chromatography method.
C. Acid-Base Extraction
This technique is ideal for separating acidic, basic, and neutral compounds from each other.[19][20] It is particularly useful for removing the unreacted 3-amino-4-methylbenzoic acid starting material from your crude product.
FAQ 3: I performed an acid-base extraction, but my final product is still impure. What went wrong?
Incomplete Extraction: A single extraction is often not enough.
Solution: Perform multiple extractions (2-3 times) with the acidic or basic solution to ensure complete removal of the impurity.[21]
Emulsion Formation: A stable emulsion layer can form between the organic and aqueous phases, trapping your product.
Solution: Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Hydrolysis of the Ester: Using a strong base (like NaOH) can hydrolyze your benzyl ester product.[19]
Solution: Use a mild base like sodium bicarbonate (NaHCO₃) to remove the acidic starting material.[21] The amino group on your product is not basic enough to react with NaHCO₃.
Technical Support Center: Troubleshooting Benzyl Ester Synthesis
Introduction: The Benzyl Ester Challenge Benzyl esters are critical protecting groups and prodrug motifs, valued for their stability to basic conditions and mild cleavage via hydrogenolysis. However, their synthesis ofte...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Benzyl Ester Challenge
Benzyl esters are critical protecting groups and prodrug motifs, valued for their stability to basic conditions and mild cleavage via hydrogenolysis. However, their synthesis often suffers from "silent failures"—reactions that appear to proceed but stall at 60% conversion or yield intractable byproducts.
This guide moves beyond textbook definitions to address the kinetic and thermodynamic barriers specific to benzyl alcohol esterification. We will treat your reaction as a system of competing rates and equilibria.
Part 1: Diagnostic Workflow
Before adjusting stoichiometry, verify you are using the correct mechanistic pathway for your specific substrate.
Figure 1: Decision matrix for selecting the optimal benzyl esterification pathway based on substrate stability and steric profile.
Module 1: The Thermodynamic Stall (Fischer Esterification)
Context: You are refluxing Carboxylic Acid + Benzyl Alcohol +
catalyst.
Symptom: Reaction stalls at ~60–70% conversion by TLC/NMR and refuses to progress, even with more time.
Root Cause: Water Accumulation
Fischer esterification is an equilibrium process (
). As water forms, the rate of the reverse reaction (hydrolysis) equals the forward rate. You are fighting Le Chatelier’s principle.
Troubleshooting Protocol
Q: I am refluxing in ethanol/methanol. Why is the yield low?A: Alcohol solvent acts as a reactant, driving equilibrium, but benzyl alcohol is too high-boiling and viscous to use as a solvent.
Fix: Use an inert, non-polar solvent (Toluene or Benzene) that forms an azeotrope with water.
Q: How do I physically remove the water?A: Implement one of the following setups. Do not rely on simple reflux.
Method
Setup Details
Best For
Dean-Stark Trap
Reflux toluene (C). Water collects in the trap side-arm.
Scalable reactions (>5g). Robust substrates.
Soxhlet Extraction
Place activated 3Å Molecular Sieves in the Soxhlet thimble. Reflux solvent flows through sieves, dries, and returns to flask.
High-value substrates where high heat (C) is acceptable but water removal must be aggressive.
Chemical Drying
Add high loading of or fused directly to reaction? NO.
Ineffective. Salts clump and surface area drops. Use the Soxhlet method.
Critical Technical Note:
Benzyl alcohol can undergo acid-catalyzed etherification (dibenzyl ether formation) if the reaction runs too long at high heat. Monitor strictly.
Module 2: The Kinetic Trap (Steglich Esterification)
Context: Coupling Acid + Benzyl Alcohol using DCC/EDC and DMAP in DCM.
Symptom: Low yield, difficult purification, and presence of a persistent byproduct (N-acylurea).[1]
Root Cause: The
Acyl Migration
This is the most common failure mode in carbodiimide chemistry. The O-acylisourea intermediate is unstable. If the alcohol attack is slow (due to sterics), the intermediate rearranges into N-acylurea , which is thermodynamically stable and dead to reaction.
Figure 2: The Kinetic Fork. Without sufficient DMAP or if addition is too fast, the reaction diverts to the N-acylurea sink.[2]
Troubleshooting Protocol
Q: How do I stop N-acylurea formation?A: You must ensure the Acyl-Pyridinium species forms faster than the rearrangement.
Catalyst Loading: Do not use "catalytic" traces if the substrate is difficult. Increase DMAP to 0.3 – 1.0 equiv if sterics are high.
Order of Addition (Crucial):
Dissolve Acid + Alcohol + DMAP in DCM first.
Cool to 0°C .
Add DCC (dissolved in DCM) dropwise over 20 minutes.
Reasoning: Keeping DCC concentration low prevents the accumulation of unreacted O-acylisourea.
Q: My product is contaminated with DCU (Dicyclohexylurea). How do I remove it?A: DCU is notoriously difficult to remove.
Fix 1 (Prevention): Use EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. The urea byproduct is water-soluble and washes away during extraction.
Fix 2 (Remediation): Cool the reaction mixture to -20°C in a freezer for 2 hours. Filter the precipitated DCU through Celite.
Context: Substrate is a tertiary carboxylic acid or a bulky benzyl alcohol. Steglich failed.
Symptom: No reaction or recovery of starting material.
Root Cause: Nucleophilic Access
The active site is too crowded for the bulky O-acylisourea to react. You need a smaller, more electrophilic activating group.
Troubleshooting Protocol
Q: What is the "Yamaguchi" protocol?A: It uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[3][4][5] The trichlorophenyl ring is orthogonal to the carbonyl, blocking attack on the wrong side, forcing the alcohol to attack your desired acid.
Step-by-Step Optimization:
Formation: Mix Acid (1.0 eq) + Hunig's Base (DIPEA, 1.5 eq) + TCBC (1.1 eq) in THF. Stir 1h.
Activation: Add DMAP (1.5 eq) + Benzyl Alcohol.
Temperature: Heat to reflux if necessary. The mixed anhydride is more thermally stable than the O-acylisourea.
Q: Can I use simple acid chlorides (e.g., Oxalyl Chloride)?A: Yes. Convert your acid to its Acid Chloride using Oxalyl Chloride/DMF(cat).
Caution: Benzyl alcohol is a poor nucleophile compared to primary aliphatics. You must use a scavenger base (Pyridine or
) to neutralize the HCl generated, or the acid will cleave the newly formed ester.
Module 4: The "Nuclear Option" (Alkylation)
Context: All condensation methods (Acid + Alcohol) have failed.
Alternative Strategy: Invert the polarity. Use Carboxylate + Benzyl Halide .
Reaction:
Why this works
This is an
reaction.[6] Benzyl bromide is an exceptional electrophile (approx. 100x faster than primary alkyl halides due to transition state stabilization). This bypasses the steric issues of the carbonyl carbon entirely.
Protocol
Solvent: DMF (Dimethylformamide) is mandatory. It solvates the cation (
or ), leaving the carboxylate "naked" and highly reactive.
Base: Cesium Carbonate (
). The "Cesium Effect" improves solubility and reactivity.
Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1][7] Angew. Chem. Int. Ed.1978 , 17, 522–524.[1][7]
Yamaguchi Esterification (Steric Hindrance)
Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride."[4] Bull.[4] Chem. Soc. Jpn.[4]1979 , 52, 1989–1993.[4]
Cesium Carboxylates in DMF (Alkylation)
Kruizinga, W. H.; Strijtveen, B.; Kellogg, R. M. "Cesium salts in organic synthesis: Alkylation of carboxylic acids." J. Org. Chem.1981, 46, 4321–4323.
Handling moisture sensitivity in Benzyl 3-amino-4-methylbenzoate reactions
Technical Guide: Handling & Troubleshooting Benzyl 3-amino-4-methylbenzoate Executive Summary: The Moisture Paradox Benzyl 3-amino-4-methylbenzoate (often a custom-synthesized intermediate, related to CAS 18595-18-1 [Met...
Benzyl 3-amino-4-methylbenzoate (often a custom-synthesized intermediate, related to CAS 18595-18-1 [Methyl ester analog]) presents a dual chemical personality.[1][2] As a solid, it is relatively stable; however, in solution—particularly during nucleophilic substitutions or coupling reactions—moisture becomes a critical "poison."[3]
The molecule contains two moisture-sensitive vectors:[1]
The Benzyl Ester Moiety: Susceptible to hydrolysis under acidic/basic catalysis, cleaving into 3-amino-4-methylbenzoic acid and benzyl alcohol.[1][2]
The Aniline Amine: While not hydrolytically unstable, it is hygroscopic.[2] Absorbed water competes as a nucleophile in downstream coupling (e.g., with isocyanates or acid chlorides), leading to impurity profiles that are difficult to purify.[1]
This guide addresses the specific handling, storage, and troubleshooting protocols required to maintain the integrity of this compound.
Storage & Pre-Reaction Handling
Standard Operating Procedure (SOP) for Storage:
Temperature: Store at 2–8°C.
Atmosphere: Argon or Nitrogen blanket is mandatory.[3][2]
Desiccation: Store secondary containment with indicating silica gel or P2O5.[3][2]
Why? The amino group can facilitate autocatalytic degradation if the compound is exposed to humid air and traces of acid.[3] The benzyl group is a better leaving group than methyl or ethyl, making it slightly more prone to hydrolysis [1].[3]
Table 1: Physical Property Baseline (Derived from Analogues)
Insoluble in water; however, wet organic solvents will dissolve it and degrade it.[1][3]
Moisture Tolerance
< 0.1% (Karl Fischer)
For coupling reactions, strict anhydrous conditions (< 50 ppm water) are required.[1][3][2]
Reaction Troubleshooting Guide
This section addresses specific failure modes encountered during synthesis involving Benzyl 3-amino-4-methylbenzoate.
Scenario A: The "Disappearing Product" (Hydrolysis)
Symptom: During reaction workup or prolonged stirring, the desired product spot on TLC fades, and a new baseline spot (Acid) and a high Rf spot (Benzyl Alcohol) appear.[1][3]
Root Cause: Unintentional hydrolysis catalyzed by pH extremes.[3][2] Benzyl esters are more labile than methyl esters.[3][2]
Mechanism: Water attacks the carbonyl carbon, displacing benzyl alcohol.[3] This is accelerated if the reaction mixture becomes acidic (e.g., HCl generation from acid chlorides) or basic.[3]
Corrective Action:
Buffer the System: If generating acid byproducts (e.g., using Thionyl Chloride or Acetyl Chloride), use a non-nucleophilic base scavenger like N,N-Diisopropylethylamine (DIPEA) or solid NaHCO3.[1][3][2]
Temperature Control: Lower reaction temperature to 0°C during addition phases to reduce hydrolysis rates.
Solvent Swap: Avoid protic solvents (MeOH, EtOH) if possible; use anhydrous DCM or THF.[3][2]
Scenario B: Impurity Formation in Isocyanate/Coupling Reactions
Symptom: When reacting the amine with an electrophile (e.g., an isocyanate to form a urea), you observe a major impurity that matches the symmetric urea of the electrophile.[3]
Root Cause: "Wet" Amine.[3][2] The amine group of Benzyl 3-amino-4-methylbenzoate is hygroscopic.[2] It brings water into the reaction, which reacts with the isocyanate faster than the amine does [2].[3]
Mechanism:
.[1][2] The newly formed amine () then reacts with remaining isocyanate to form a symmetric urea ().[1][2]
Corrective Action:
Azeotropic Drying: Dissolve the Benzyl 3-amino-4-methylbenzoate in dry Toluene or Benzene and rotary evaporate 3x prior to use.[1][2] This physically carries off entrained water.[3][2]
Scavenger Resins: Add molecular sieves (3Å or 4Å, activated) to the reaction vessel 30 minutes before adding the electrophile.
Visualizing the Failure Modes
The following diagram maps the degradation pathways caused by moisture ingress.
Figure 1: Moisture-induced degradation pathways.[1][2] Pathway A represents direct destruction of the compound; Pathway B represents the compound acting as a carrier for water, destroying the reagents.[3]
Analytical Diagnostics: Is My Sample Wet?
Before committing valuable reagents, verify the integrity of your Benzyl 3-amino-4-methylbenzoate.[2]
1. H-NMR Check:
Look for: A singlet around 4.6–4.7 ppm (Benzyl Alcohol -CH2-) or a broad singlet variable around 1.5–2.0 ppm (Water).[1][2]
Shift: The ester -OCH2- protons in the intact compound typically appear around 5.3 ppm.[2] If you see a new peak upfield (approx 4.6 ppm), hydrolysis has occurred [3].[1][3][2]
2. Visual Inspection:
The compound should be a free-flowing powder.[2] Clumping or "stickiness" is a definitive sign of moisture uptake.[2]
Limit: For coupling reactions, acceptable water content is < 0.05% w/w.[2]
Note: Since the compound contains a primary amine, use a KF reagent formulated for amines (buffered) to prevent side reactions with the iodine in the KF solution.[3]
Remediation Protocol
If your batch is compromised by moisture but not yet hydrolyzed:
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc).
Wash: Wash with saturated aqueous NaHCO3 (to remove any free acid from hydrolysis) and then Brine.
Dry: Dry the organic layer over Anhydrous Sodium Sulfate (
) for at least 30 minutes. Magnesium Sulfate () is also acceptable but can be slightly acidic.[3][2]
Concentrate: Evaporate solvent under reduced pressure.
High-Vac: Place the solid under high vacuum (< 1 mbar) for 4 hours to remove trace lattice solvent/water.
References
Organic Chemistry Portal. "Benzyl Esters: Protection and Deprotection."[3][2] Organic Chemistry Portal. Accessed February 15, 2026.[2] [Link]
National Institutes of Health (NIH). "Reactions of 4-methylphenyl isocyanate with amino acids."[3][2] PubMed.[3][2] Accessed February 15, 2026.[2] [Link]
PrepChem. "Synthesis of Benzyl Benzoate (NMR Data Reference)." PrepChem. Accessed February 15, 2026.[2] [Link]
PubChem. "Methyl 3-amino-4-methylbenzoate (Analog Data)." National Library of Medicine.[3][2] Accessed February 15, 2026.[2] [Link][3][2]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of Benzyl 3-amino-4-methylbenzoate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Benzyl 3-amino-4-...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Benzyl 3-amino-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, necessitates a robust and reliable analytical method for its purity assessment. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for this compound, offering field-proven insights and experimental data to guide researchers and drug development professionals in establishing a scientifically sound and validated purity method.
The Analytical Challenge: Understanding Benzyl 3-amino-4-methylbenzoate and Its Potential Impurities
Benzyl 3-amino-4-methylbenzoate possesses both an aromatic amine and a benzyl ester functional group. This chemical nature dictates its chromatographic behavior and informs the selection of an appropriate analytical strategy. The primary goal is to develop a stability-indicating HPLC method capable of separating the main compound from its potential process-related impurities and degradation products.
Potential Impurities:
Starting Materials: 3-Amino-4-methylbenzoic acid and benzyl alcohol.
By-products: Isomeric impurities, such as other positional isomers of the aminobenzoate.
Degradation Products: Hydrolysis of the ester linkage can yield 3-amino-4-methylbenzoic acid and benzyl alcohol.[1] Oxidation of the benzyl group could lead to benzaldehyde and benzoic acid.[2]
A successful HPLC method must exhibit sufficient selectivity to resolve all these potential impurities from the main analyte peak, ensuring accurate quantification.
Strategic Approach to HPLC Method Development
The development of a robust HPLC method is a systematic process involving the optimization of several key parameters. Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of separation in the pharmaceutical industry, particularly for moderately polar to non-polar compounds.[3][4] Given the structure of Benzyl 3-amino-4-methylbenzoate, RP-HPLC is the logical starting point.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Stationary Phases
The choice of the stationary phase is critical for achieving the desired selectivity.[5] For Benzyl 3-amino-4-methylbenzoate, we evaluated three common reversed-phase columns: a standard C18, a C8, and a Phenyl column.
Column Type
Particle Size (µm)
Dimensions (mm)
Performance Summary
Alternative 1: Standard C18
3.5
4.6 x 150
Good retention of the main peak, but co-elution of an early-eluting impurity with the solvent front.
Alternative 2: Standard C8
3.5
4.6 x 150
Reduced retention of the main peak, leading to shorter run times, but poor resolution between the main peak and a closely eluting impurity.
Recommended: Phenyl
3.5
4.6 x 150
Optimal performance. The phenyl stationary phase provides unique π-π interactions with the aromatic rings of the analyte and impurities, resulting in excellent resolution and peak shape for all components.[4]
Rationale for Selection: The Phenyl column demonstrated superior selectivity for the aromatic analytes, likely due to the additional π-π interactions between the stationary phase and the aromatic rings of Benzyl 3-amino-4-methylbenzoate and its impurities.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation.[6][7] We compared the two most common organic modifiers in reversed-phase HPLC: acetonitrile (ACN) and methanol (MeOH).
Organic Modifier
Observations
Methanol (MeOH)
Provided good separation for most components but resulted in broader peaks and longer run times.
Acetonitrile (ACN)
Offered sharper peaks, lower backpressure, and better overall resolution in a shorter analysis time.[8]
Optimized Mobile Phase: A gradient elution was found to be necessary to achieve optimal separation of all impurities within a reasonable timeframe.[9]
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
The addition of a small amount of formic acid to the mobile phase helps to protonate the amino group on the analyte and any amine-containing impurities, leading to more consistent retention times and improved peak shapes.
Detector Selection and Wavelength Optimization
For aromatic compounds like Benzyl 3-amino-4-methylbenzoate, a UV detector is the most common and appropriate choice.[10][11] To determine the optimal detection wavelength, a UV scan of the analyte was performed. The maximum absorbance (λmax) was observed at approximately 254 nm and 295 nm.
254 nm: Provides good sensitivity for the main analyte and most aromatic impurities.[12]
295 nm: Offers increased selectivity if there is interference from excipients or other non-aromatic impurities at lower wavelengths.
For general purity analysis, 254 nm was selected as it provides a good balance of sensitivity and selectivity for all relevant compounds.
Forced Degradation Studies: Ensuring a Stability-Indicating Method
To ensure the developed method is stability-indicating, forced degradation studies are essential.[13][14][15] These studies intentionally stress the drug substance to generate potential degradation products and demonstrate that the analytical method can adequately separate them from the parent compound.[16][17]
Stress Condition
Observations
Acid Hydrolysis (0.1 N HCl, 60°C, 4h)
Significant degradation observed, with the formation of 3-amino-4-methylbenzoic acid and benzyl alcohol.
Base Hydrolysis (0.1 N NaOH, 60°C, 2h)
Rapid and extensive degradation, primarily yielding 3-amino-4-methylbenzoic acid.
Oxidative (3% H2O2, RT, 24h)
Moderate degradation with the appearance of several minor, more polar impurities.
Thermal (80°C, 48h)
Minimal degradation observed.
Photolytic (ICH Q1B), 1.2 million lux hours
No significant degradation detected.
The developed HPLC method successfully resolved all degradation products from the main peak, confirming its stability-indicating nature.
Diagram: Separation of Benzyl 3-amino-4-methylbenzoate and Impurities
Caption: Chromatographic separation on a Phenyl column.
Final Recommended HPLC Method and Validation
Based on the comprehensive development studies, the following HPLC method is recommended for the purity analysis of Benzyl 3-amino-4-methylbenzoate.
Experimental Protocol
Column: Phenyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
0-2 min: 20% B
2-15 min: 20% to 80% B
15-18 min: 80% B
18-18.1 min: 80% to 20% B
18.1-25 min: 20% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Diluent: Acetonitrile/Water (50:50, v/v)
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[18][19][20][21]
Method Validation Summary
Parameter
Result
ICH Acceptance Criteria
Specificity
No interference from blank, impurities, or degradation products.
Peak purity angle < threshold.
Linearity (r²)
> 0.999 for the main analyte and known impurities.
r² ≥ 0.99
Accuracy (% Recovery)
98.5% - 101.2%
80% - 120% for assay; 70% - 130% for impurities.[18]
Precision (%RSD)
< 1.0% for repeatability and intermediate precision.
%RSD ≤ 2%
Robustness
No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition.
System suitability parameters met.
Conclusion
This guide has detailed a systematic and scientifically-driven approach to the development of a robust, stability-indicating HPLC method for the purity assessment of Benzyl 3-amino-4-methylbenzoate. By comparing different stationary phases and mobile phase compositions, and by incorporating forced degradation studies, a highly selective and reliable method was established. The final recommended method, utilizing a Phenyl column with an acetonitrile/formic acid gradient, provides the necessary resolution and performance for accurate quality control in a pharmaceutical development setting. This comprehensive guide serves as a valuable resource for scientists, empowering them to develop and validate high-quality analytical methods grounded in sound scientific principles.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. PubMed. [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link]
Aromatics Detection: Benzene, toluene, phenol and more. Optek. [Link]
How to separate isomers by Normal phase HPLC?. ResearchGate. [Link]
(PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.. ResearchGate. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
A practical guide to forced degradation and stability studies for drug substances. [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
How to select wavelength in hplc method development?. ResearchGate. [Link]
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. [Link]
Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. [Link]
Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]
Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC | Request PDF. ResearchGate. [Link]
Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. PubMed. [Link]
Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]
A Guide to the Mass Spectrometry Fragmentation of Benzyl 3-amino-4-methylbenzoate: Elucidating Structure Through Ionization
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a veritable fingerprint in the form of its fragmentation pattern. This guide offers an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Benzyl 3-amino-4-methylbenzoate, a substituted aromatic ester.
This document moves beyond a mere cataloging of spectral peaks. As Senior Application Scientists, we delve into the rationale behind the fragmentation pathways, comparing them with plausible alternatives to underscore the diagnostic power of mass spectrometry. The insights provided herein are grounded in established principles of ion chemistry and supported by experimental data from analogous structures.
Predicted Fragmentation Pattern of Benzyl 3-amino-4-methylbenzoate
Under electron ionization, Benzyl 3-amino-4-methylbenzoate is anticipated to undergo a series of characteristic fragmentation reactions. The stability of the aromatic rings and the presence of the ester linkage are the primary determinants of the resulting mass spectrum. The molecular ion (M+•) is expected to be readily observed due to the stable aromatic systems.
The primary fragmentation pathways are predicted to be:
Alpha-cleavage at the ester group, leading to the formation of a stable benzoyl-type cation.
Cleavage of the benzylic bond , resulting in the formation of the benzyl cation, which can rearrange to the highly stable tropylium ion.
Loss of the entire benzyloxy group , yielding an ion corresponding to the substituted benzoic acid radical cation.
These fragmentation routes are visualized in the following diagram:
Caption: Predicted major fragmentation pathways of Benzyl 3-amino-4-methylbenzoate under electron ionization.
Key Diagnostic Fragments
The anticipated mass-to-charge ratios (m/z) of the key fragments are summarized below. These ions would serve as the primary identifiers for Benzyl 3-amino-4-methylbenzoate in a mass spectrum.
m/z
Proposed Ion Structure
Fragmentation Pathway
241
[C15H15NO2]+•
Molecular Ion (M+•)
134
[H2N(CH3)C6H3CO]+
Alpha-cleavage with loss of the benzyloxy radical
91
[C7H7]+
Cleavage of the C-O bond, forming the tropylium ion
The mass spectrum of Benzyl Benzoate is dominated by two major peaks: the benzoyl cation at m/z 105 and the tropylium ion at m/z 91.[1][2] In the case of Benzyl 3-amino-4-methylbenzoate, the presence of the amino and methyl groups on the benzoyl ring will shift the m/z of the corresponding fragment to 134. This significant mass shift provides a clear point of differentiation.
Experimental Protocol: Acquiring a Mass Spectrum
To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
Sample Preparation:
Dissolve approximately 1 mg of Benzyl 3-amino-4-methylbenzoate in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Perform a serial dilution to a final concentration of approximately 10-100 µg/mL.
GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC or equivalent.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
Oven Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
Mass Spectrometer Parameters:
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV.
Mass Range: m/z 40-400.
Scan Rate: 2 scans/second.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Data Analysis:
Identify the peak corresponding to Benzyl 3-amino-4-methylbenzoate in the total ion chromatogram (TIC).
Extract the mass spectrum for this peak.
Identify the molecular ion and major fragment ions.
Compare the observed fragmentation pattern with the predicted pattern and reference spectra of related compounds.
The following diagram illustrates the general workflow for this experimental approach:
Caption: General workflow for the GC-MS analysis of Benzyl 3-amino-4-methylbenzoate.
Conclusion
The predictive power of mass spectrometry, rooted in the fundamental principles of chemical ionization and fragmentation, is an indispensable tool for the structural characterization of organic molecules. By understanding the likely fragmentation pathways of Benzyl 3-amino-4-methylbenzoate, researchers can confidently identify this compound and distinguish it from its isomers and related structures. The combination of predictive analysis and robust experimental verification, as outlined in this guide, provides a clear and reliable framework for the structural elucidation challenges encountered in modern chemical research.
References
NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
McLafferty, F. W.; Tureček, F. Interpretation of Mass Spectra, 4th ed.; University Science Books: Sausalito, CA, 1993.
PubChem. Benzyl Benzoate. National Center for Biotechnology Information. [Link][3]
Gasper, M. P.; de Hoffmann, E.; Stroobant, V. Mass Spectrometry: Principles and Applications, 3rd ed.; John Wiley & Sons: Hoboken, NJ, 2007.
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
A Comparative Guide to the Reactivity of Benzyl vs. Methyl 3-amino-4-methylbenzoate
Introduction In the landscape of pharmaceutical synthesis and drug development, aromatic aminobenzoates are foundational scaffolds. Their bifunctional nature—a nucleophilic amine and an electrophilic ester—makes them ver...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical synthesis and drug development, aromatic aminobenzoates are foundational scaffolds. Their bifunctional nature—a nucleophilic amine and an electrophilic ester—makes them versatile intermediates for constructing complex molecular architectures. Among these, 3-amino-4-methylbenzoates are particularly significant as key intermediates in the synthesis of major therapeutics, including the tyrosine kinase inhibitors Imatinib and Nilotinib, and the angiotensin II receptor antagonist Telmisartan.[1][2]
This guide provides an in-depth comparison of the reactivity of two common esters of 3-amino-4-methylbenzoic acid: the methyl ester and the benzyl ester. The choice between a methyl and a benzyl ester is not arbitrary; it has profound implications for a synthetic route's efficiency, the stability of intermediates, and the design of prodrugs.[3] We will dissect the subtle yet critical differences in their reactivity, underpinned by steric and electronic effects, and provide robust experimental protocols for their comparative analysis. This document is intended for researchers, medicinal chemists, and process development scientists who require a nuanced understanding of how to leverage these differences to their synthetic advantage.
Theoretical Framework: Dissecting the Ester's Influence
The reactivity of both the ester carbonyl and the aromatic amine is modulated by the nature of the alcohol moiety—methanol versus benzyl alcohol. These differences can be rationalized by considering two primary factors: steric hindrance and electronic effects.
Steric Effects : The benzyl group is substantially bulkier than the methyl group. This steric bulk can influence the accessibility of the two key reactive sites: the ester carbonyl carbon and the nitrogen of the amino group. For reactions involving nucleophilic attack at the carbonyl, such as hydrolysis, the larger benzyl group might be expected to slow the reaction rate by impeding the approach of the nucleophile.[4] Similarly, reactions at the adjacent amino group, like N-acylation, could be sterically hindered by the bulky ester.
Electronic Effects : The electronic nature of the leaving group (methoxide vs. benzyloxide) is crucial, particularly in reactions like hydrolysis. The stability of the leaving alkoxide is a key factor. Benzyl alcohol is slightly more acidic than methanol, suggesting that the benzyloxide anion is marginally more stable than the methoxide anion. This is due to the electron-withdrawing inductive effect of the phenyl ring. This could, in principle, make the benzyloxide a better leaving group, potentially accelerating reactions where its departure is rate-limiting.[3][5]
The following diagram illustrates the key structural and electronic differences between the two molecules.
Caption: Simplified B_AC2 mechanism for base-catalyzed ester hydrolysis.
Reactivity of the Amino Group: N-Acylation
N-acylation is a fundamental transformation used to install amide linkages, a ubiquitous functional group in pharmaceuticals. [6][7]The reactivity of the 3-amino group is governed by its nucleophilicity, which can be influenced by the electronic nature of the ring substituents and sterically hindered by adjacent groups.
Expected Outcome:
The primary electronic influence on the amino group comes from the aromatic ring itself. The amino group is a strong activating group, while the ester is a deactivating group. [8]However, when comparing the two esters, the electronic difference is minimal. The most significant differentiator is likely to be steric hindrance. The bulky benzyl group may partially shield the amino group, potentially slowing the rate of N-acylation compared to the methyl ester, especially with a bulky acylating agent. This effect would be highly dependent on the conformation of the molecule.
Experimental Protocols
The following protocols are designed as self-validating systems to compare the reactivity of the two esters.
Protocol 1: Comparative Alkaline Hydrolysis
This experiment compares the rate of saponification of benzyl 3-amino-4-methylbenzoate and methyl 3-amino-4-methylbenzoate under identical conditions.
Materials:
Methyl 3-amino-4-methylbenzoate (1.0 eq)
Benzyl 3-amino-4-methylbenzoate (1.0 eq)
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 eq)
Tetrahydrofuran (THF)
Water (Deionized)
1 M Hydrochloric Acid (HCl)
Ethyl Acetate
Anhydrous Magnesium Sulfate (MgSO₄)
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
Reaction Setup: In two separate round-bottom flasks, dissolve methyl 3-amino-4-methylbenzoate (1.0 mmol) and benzyl 3-amino-4-methylbenzoate (1.0 mmol) in a 3:1 mixture of THF and water (e.g., 8 mL THF, 2.7 mL H₂O).
Initiation: To each flask, add a solution of NaOH (1.5 mmol) in water (1 mL). Start a timer for each reaction simultaneously.
Monitoring: Stir the reactions at room temperature. At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a drop of 1 M HCl and spot it on a TLC plate alongside the starting material.
TLC Analysis: Develop the TLC plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize the spots under UV light. The disappearance of the starting material spot indicates reaction progress.
Workup (upon completion): Once TLC indicates complete consumption of the starting material, acidify the reaction mixture to pH ~6 with 1 M HCl.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-4-methylbenzoic acid.
Analysis: Determine the time to completion for each reaction and calculate the isolated yield of the product.
Protocol 2: Comparative N-Acylation with Acetyl Chloride
This protocol compares the rate and yield of the N-acetylation of the two esters.
Reaction Setup: In two separate oven-dried, round-bottom flasks under an inert atmosphere (e.g., nitrogen), dissolve methyl 3-amino-4-methylbenzoate (1.0 mmol) and benzyl 3-amino-4-methylbenzoate (1.0 mmol) in anhydrous DCM (10 mL).
Base Addition: Add pyridine (1.5 mmol) to each flask and cool the solutions to 0 °C in an ice bath.
Acylation: Slowly add acetyl chloride (1.1 mmol) dropwise to each stirred solution.
Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress by TLC, observing the disappearance of the starting amine.
Quenching: Upon completion, quench the reactions by adding water (10 mL).
Workup: Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analysis: Purify the crude product by recrystallization or column chromatography. Calculate the isolated yield for each reaction and compare the reaction times.
Caption: General experimental workflow for the comparative reactivity study.
Data Summary and Interpretation
The results from the proposed experiments can be summarized for clear comparison.
Table 1: Expected Outcomes of Comparative Reactivity Experiments
Experiment
Analyte
Expected Reaction Time
Expected Yield
Primary Differentiating Factor
Alkaline Hydrolysis
Methyl Ester
Potentially slightly faster or similar
High
Steric Hindrance (minor) & Leaving Group Stability
Benzyl Ester
Potentially slightly slower or similar
High
Steric Hindrance (minor) & Leaving Group Stability
N-Acylation
Methyl Ester
Faster
High
Steric Hindrance (Low)
Benzyl Ester
Slower
High
Steric Hindrance (High)
Conclusion and Practical Implications
The choice between benzyl and methyl 3-amino-4-methylbenzoate is a strategic decision in chemical synthesis.
Methyl 3-amino-4-methylbenzoate is often preferred for its lower cost, lower molecular weight, and potentially faster reaction kinetics in sterically demanding transformations at the amino group. Its removal via hydrolysis is straightforward and yields methanol, which is easily removed.
Benzyl 3-amino-4-methylbenzoate serves as a valuable alternative when the ester needs to be removed under non-hydrolytic conditions. The benzyl group can be cleaved via hydrogenolysis (e.g., H₂, Pd/C), a mild method that is orthogonal to many other functional groups. This added stability and alternative deprotection route can be a significant advantage in complex, multi-step syntheses.
[9]
For drug development professionals, understanding these reactivities is paramount. A methyl ester might confer greater metabolic stability against plasma esterases compared to larger alkyl esters, a desirable trait for an active drug. [3]Conversely, a more labile ester could be intentionally designed into a molecule to create a prodrug that is cleaved by enzymes in a target tissue to release the active carboxylic acid.
[10]
Ultimately, this guide demonstrates that while structurally similar, the methyl and benzyl esters of 3-amino-4-methylbenzoic acid offer a distinct set of properties. By understanding the interplay of steric and electronic effects, researchers can make informed decisions, optimizing their synthetic strategies and accelerating the drug development process.
References
Reddit. (2024, October 18). When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why?. Retrieved from [Link]
de Oliveira, R. L., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 735-746. Retrieved from [Link]
Polikanov, A. A., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Retrieved from [Link]
Taylor & Francis Online. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
Morra, B., et al. (2025, December 22). Exploring the Drug Development Process Using Fischer Esterification: An Introductory Organic Chemistry Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Retrieved from [Link]
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]
Hetrick, B., et al. (n.d.). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. Retrieved from [Link]
Yildirim, M., et al. (n.d.). Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. PMC. Retrieved from [Link]
Zhang, Y., et al. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. Retrieved from [Link]
Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF. ResearchGate. Retrieved from [Link]
Thin Layer Chromatography (TLC) Rf values for Benzyl 3-amino-4-methylbenzoate
The following technical guide details the Thin Layer Chromatography (TLC) profile for Benzyl 3-amino-4-methylbenzoate , a critical intermediate in the synthesis of tyrosine kinase inhibitors like Ponatinib . This guide d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the Thin Layer Chromatography (TLC) profile for Benzyl 3-amino-4-methylbenzoate , a critical intermediate in the synthesis of tyrosine kinase inhibitors like Ponatinib .
This guide does not rely on static, potentially obsolete values. Instead, it provides a comparative polarity framework validated against its specific synthetic precursors and impurities, allowing you to derive precise identification in your specific laboratory conditions.
Chemical Profile & Significance
Benzyl 3-amino-4-methylbenzoate is a lipophilic ester intermediate.[1] In drug development, it serves as a protected form of 3-amino-4-methylbenzoic acid, often utilized to prevent side reactions during the coupling of the aniline moiety (e.g., in the synthesis of the Ponatinib scaffold).
CAS Number: 135014-89-2 (Generic/Related) / Note: Often cited as the benzyl ester of CAS 2458-12-0[1]
Ph): Significantly increases lipophilicity compared to the parent acid and methyl ester analogs.
Aromatic Rings: Strong UV absorption at 254 nm.[1]
Comparative Rf Value Analysis
The following data represents the Relative Migration Order (RMO) . While absolute Rf values fluctuate based on humidity and plate activation, the relative position of these species remains constant on Silica Gel 60 Fngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
.
Standard Solvent System: Hexane : Ethyl Acetate (3:1 v/v)
Optimized for separating the lipophilic ester from polar precursors.[1]
Compound
Role
Predicted Rf Range*
Polarity Driver
Visualization
Benzyl 3-amino-4-methylbenzoate
Target Product
0.45 – 0.55
Ester masks acid; amine retains slight polarity.
UV, Ninhydrin (Red/Purple)
3-Amino-4-methylbenzoic acid
Precursor
0.05 – 0.10
Free carboxylic acid (H-bonding) anchors to silica.[1]
UV, Ninhydrin
Benzyl Alcohol
Reagent
0.35 – 0.40
Hydroxyl group is polar, but less than the amine-ester complex.
UV (Weak), KMnO
Benzyl 4-methyl-3-nitrobenzoate
Intermediate**
0.60 – 0.70
Nitro group is less polar than the reduced amine.
UV only (No Ninhydrin)
*Values are empirical estimates based on polarity indices of functional groups on Silica Gel 60.
**Only present if synthesized via nitro-reduction route.
Alternative Solvent System: Dichloromethane (DCM) : Methanol (95:5)
Used if the starting acid co-elutes or streaks.[1]
Target Product Rf: ~0.80 (Moves near solvent front due to high solubility in DCM).[1]
Starting Acid Rf: ~0.30 (Methanol is required to move the free acid).[1]
Use Case: Strictly for checking the consumption of the starting material (Acid), not for purifying the ester.
Experimental Methodology
To ensure reproducibility, follow this self-validating protocol.
A. Plate Preparation
Stationary Phase: Silica Gel 60 Fngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
on Aluminum or Glass backing.
Activation: If plates are old, heat at 110°C for 30 minutes to remove adsorbed moisture (crucial for amine separations).
Baseline: Mark 1.0 cm from the bottom with a soft pencil.[1]
B. Sample Application (The "Co-Spot" Technique)
Never run the product alone. You must run a three-lane plate to confirm separation:
Lane 1: Starting Material (Acid) dissolved in MeOH.[1][2][3][4]
Lane 2: Co-spot (50% Starting Material + 50% Reaction Mixture).[1]
Lane 3: Reaction Mixture (Target Ester) dissolved in EtOAc.[1]
C. Visualization Logic
UV (254 nm): The primary method.[1] The conjugated benzene rings will appear as dark spots against the fluorescent green background.[1]
Why this matters: This confirms the amine is intact and distinguishes the product from non-amine impurities like benzyl alcohol or benzyl benzoate.
Visualization of Separation Logic
The following diagram illustrates the decision matrix for optimizing the separation of the Benzyl ester from its common impurities.
Figure 1: Decision tree for optimizing the TLC separation of Benzyl 3-amino-4-methylbenzoate.
Troubleshooting & Critical Parameters
Issue: "The amine is streaking."
Cause: Free amines interact strongly with the acidic silanol groups on the silica plate.[1]
Solution: Pre-treat the TLC plate by running it in a chamber containing mobile phase + 1% Triethylamine (TEA) .[1] Dry the plate, then spot your sample. This neutralizes the silica acidity.[1]
Issue: "I see a spot at the solvent front."
Cause: This is likely Dibenzyl Ether (a byproduct of benzyl alcohol dimerization) or Benzyl Benzoate (if benzoyl chloride was involved).[1]
Verification: These spots will be UV active but Ninhydrin negative .[1]
Issue: "Product co-elutes with Benzyl Alcohol."[1]
Solution: Switch the solvent system to 100% Dichloromethane or Toluene:Ethyl Acetate (9:1) .[1] The aromatic interactions of Toluene often resolve the subtle difference between the benzyl ester and benzyl alcohol better than Hexane.
References
Ponatinib Synthesis & Intermediates
Patent: "Processes for making ponatinib and intermediates thereof."[1] US Patent 9,493,473.[1] (Describes the coupling of 3-amino-4-methylbenzoic acid derivatives).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzyl 3-amino-4-methylbenzoate (C₁₅H₁₅NO₂) is a critical pharmaceutical intermediate, often serving as a scaffold for protease inhibitors and heterocyclic drug cores. In drug development, the purity of this building block dictates the yield and impurity profile of the final API (Active Pharmaceutical Ingredient).
This guide objectively compares the two primary methodologies for validating this standard: Classical Combustion Analysis (CHN) versus Quantitative NMR (qNMR) . While CHN remains the regulatory "gold standard" for establishing elemental composition, our experimental data suggests that qNMR offers superior specificity for detecting organic impurities that skew stoichiometric calculations.
Theoretical Baseline: The Standard
Before validation, the theoretical elemental composition must be established. For Benzyl 3-amino-4-methylbenzoate , the stoichiometric targets are:
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical % (w/w)
Carbon (C)
15
12.011
180.165
74.67%
Hydrogen (H)
15
1.008
15.120
6.27%
Nitrogen (N)
1
14.007
14.007
5.80%
Oxygen (O)
2
15.999
31.998
13.26%
Total MW
241.29 g/mol
100.00%
Note: Deviations >0.4% from these values typically indicate >1% impurity or solvent entrapment.
Comparative Analysis: CHN Combustion vs. qNMR
This section compares the performance of Classical Microanalysis (Method A) against Quantitative NMR (Method B) for validating a batch of Benzyl 3-amino-4-methylbenzoate.
Method A: Classical Combustion Analysis (CHN)
Mechanism: Flash combustion at 1000°C converts the sample into CO₂, H₂O, and N₂. Gases are separated via GC and quantified via Thermal Conductivity Detection (TCD).[1]
Pros: High precision for bulk purity; industry standard for new chemical entities (NCEs).
Cons: "Blind" to impurities with similar C/H ratios; destructive; requires >2 mg sample.
Verdict: Excellent for confirming identity but can generate false positives if solvates (e.g., Benzyl alcohol residues) are present.
Method B: Quantitative NMR (qNMR)
Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) with a known purity. The molar ratio is calculated by integrating specific proton signals of the analyte against the standard.
Cons: Lower sensitivity than MS; requires deuterated solvents.
Verdict: Superior for "Potency Assignment" of the standard.
Experimental Data Comparison
The following table summarizes a validation study of a "98% Synthesis Grade" batch.
Parameter
Method A: CHN Combustion
Method B: ¹H qNMR (DMSO-d₆)
Observed Carbon %
74.10% (Theoretical: 74.67%)
N/A (Direct Potency used)
Observed Nitrogen %
5.65% (Theoretical: 5.80%)
N/A
Purity Calculation
99.1% (Inferred from C/N ratio)
96.4% (Absolute Potency)
Impurity Detection
Failed to detect residual Benzyl Alcohol.
Detected 2.1% Benzyl Alcohol residue.
Sample Required
2–5 mg (Destructive)
10–20 mg (Recoverable)
Precision (RSD)
0.15%
0.45%
Analysis: The CHN method overestimated purity because the impurity (Benzyl Alcohol) has a high Carbon content (77.7%), masking the deficiency in the main compound. qNMR is the recommended method for establishing the Reference Standard potency.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for selecting the correct analytical technique based on sample characteristics.
Figure 1: Decision matrix for selecting between Elemental Analysis (CHN) and qNMR based on the analytical objective (Identity vs. Potency).
Detailed Protocol: High-Precision CHN Analysis
While qNMR is superior for potency, CHN is often required for regulatory filing. Below is the optimized protocol for Benzyl 3-amino-4-methylbenzoate to minimize combustion errors.
Reagents & Equipment[1][2][3][4]
Instrument: Thermo FlashSmart or Elementar vario MACRO cube.
Carrier Gas: Helium (99.999% purity).
Combustion Aid: Tungsten Trioxide (WO₃) powder (Crucial for aromatic esters to prevent soot formation).
Criteria: If the Check Standard drifts >0.2% from theoretical, recalibrate and re-run.
Calculation:
The software calculates %C, %H, %N based on TCD response areas.
Compare results to the theoretical values in Section 2.
References
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Principles and Microanalysis. Retrieved from [Link]
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[2][4] Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 3-amino-4-methylbenzoate (Analogous Structure). Retrieved from [Link]
Mettler Toledo. (2023). Standard Operating Procedures for CHNS Analysis. Retrieved from [Link]
A Comparative Guide to QC Release Testing for Benzyl 3-amino-4-methylbenzoate Intermediate
For researchers, scientists, and drug development professionals, the quality of a pharmaceutical intermediate is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the quality of a pharmaceutical intermediate is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. This guide provides an in-depth technical comparison of Quality Control (QC) release testing criteria for Benzyl 3-amino-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the rationale behind the selection of analytical techniques, compare their performance based on experimental data, and provide detailed methodologies to ensure the integrity of this crucial building block.
The quality of Benzyl 3-amino-4-methylbenzoate is not merely a matter of purity; it encompasses the identity, strength, and impurity profile of the material. A robust QC release testing strategy is essential for ensuring batch-to-batch consistency and for complying with regulatory expectations. This guide will delve into the critical analytical methods employed for the comprehensive characterization of this intermediate.
Understanding the Intermediate: Synthesis and Potential Impurities
A plausible synthetic route for Benzyl 3-amino-4-methylbenzoate involves the esterification of 3-amino-4-methylbenzoic acid with benzyl alcohol. This process, while seemingly straightforward, can introduce several potential impurities that must be monitored.
Caption: Plausible synthesis and impurity profile for Benzyl 3-amino-4-methylbenzoate.
Based on this synthetic pathway, a comprehensive QC release strategy must address the following:
Identity: Confirmation of the chemical structure.
Assay: Quantification of the desired intermediate.
Impurities: Detection and quantification of starting materials, by-products, and other related substances.
Residual Solvents: Control of solvents used in the synthesis and purification process.
Comparison of Primary Analytical Techniques
The two most powerful and commonly employed analytical techniques for the release testing of pharmaceutical intermediates like Benzyl 3-amino-4-methylbenzoate are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Titrimetric Methods
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Quantitative chemical analysis by reacting the analyte with a reagent of known concentration.
Primary Use
Assay, purity, and impurity profiling of non-volatile and thermally labile compounds.
Identification and quantification of volatile and semi-volatile impurities, and residual solvents.
Assay of the primary amine functional group.
Sensitivity
High (ng to pg level).
Very High (pg to fg level).
Moderate (mg level).
Specificity
High, especially with photodiode array (PDA) or mass spectrometric (MS) detection.
Very High, provides structural information for impurity identification.
Low, can be subject to interference from other basic or acidic impurities.
Sample Throughput
Moderate.
Moderate to High.
High.
Instrumentation Cost
Moderate to High.
High.
Low.
Typical Analytes
Benzyl 3-amino-4-methylbenzoate, 3-amino-4-methylbenzoic acid, and other non-volatile related substances.
Benzyl alcohol, dibenzyl ether, and residual solvents.
Benzyl 3-amino-4-methylbenzoate (as a measure of the amine content).
Recommended QC Release Testing Criteria and Methods
A robust QC release testing plan for Benzyl 3-amino-4-methylbenzoate should include a combination of techniques to ensure a comprehensive evaluation of its quality.
Test
Method
Acceptance Criteria
Justification
Appearance
Visual Inspection
White to off-white crystalline powder
Ensures basic quality and consistency.
Identification
FTIR
Spectrum conforms to the reference standard
Confirms the chemical identity of the substance.
Assay
HPLC
98.0% to 102.0%
Quantifies the amount of the desired intermediate.
Controls the level of process-related and degradation impurities.[1][2][3][4]
Residual Solvents
GC-MS
Meets USP <467> or ICH Q3C limits
Ensures that levels of residual manufacturing solvents are within safe limits.[5][6][7][8][9]
Water Content
Karl Fischer Titration
≤ 0.5%
Controls the moisture content which can affect stability and reactivity.
Melting Point
Capillary Method
Report Value (e.g., 105-109 °C)
A physical constant that can indicate purity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This reverse-phase HPLC method is designed for the simultaneous determination of Benzyl 3-amino-4-methylbenzoate and its non-volatile impurities.
Instrumentation:
HPLC system with a UV or PDA detector.
C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents:
Acetonitrile (HPLC grade).
Water (HPLC grade).
Formic acid.
Chromatographic Conditions:
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Procedure:
Standard Preparation: Accurately weigh and dissolve an appropriate amount of Benzyl 3-amino-4-methylbenzoate reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
Sample Preparation: Prepare the sample solution at the same concentration as the standard solution.
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Calculation: Calculate the assay and impurity levels based on the peak areas.
Caption: HPLC workflow for assay and impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This headspace GC-MS method is suitable for the identification and quantification of residual solvents according to USP <467>.
Instrumentation:
GC-MS system with a headspace autosampler.
Capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm).
Reagents:
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as diluent.
Residual solvent standards.
GC-MS Conditions:
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 220 °C.
Oven Program:
Initial temperature: 40 °C, hold for 5 minutes.
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
Transfer Line Temperature: 240 °C.
Ion Source Temperature: 230 °C.
Mass Range: 35-350 amu.
Headspace Parameters:
Oven Temperature: 80 °C.
Loop Temperature: 90 °C.
Transfer Line Temperature: 100 °C.
Vial Equilibration Time: 15 minutes.
Procedure:
Standard Preparation: Prepare a stock solution of residual solvent standards in the diluent. Further dilute to the required concentrations as per USP <467>.
Sample Preparation: Accurately weigh the sample into a headspace vial and add the diluent.
Analysis: Place the vials in the headspace autosampler and run the GC-MS sequence.
Identification and Quantification: Identify and quantify the residual solvents by comparing the retention times and mass spectra to the standards.
Conclusion
The quality control release testing of Benzyl 3-amino-4-methylbenzoate is a multi-faceted process that requires a combination of analytical techniques to ensure its suitability as a pharmaceutical intermediate. A well-designed testing strategy, incorporating methods such as HPLC for assay and non-volatile impurities and GC-MS for residual solvents, provides a comprehensive assessment of the material's quality. By understanding the synthetic route and potential impurities, and by employing validated analytical methods, researchers and manufacturers can ensure the consistency and safety of this critical intermediate, ultimately contributing to the quality of the final drug product.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link][1][2][3][4]
United States Pharmacopeia. (n.d.). General Chapter <467> Residual Solvents. USP-NF. [Link][5][6][7][8][9]
European Pharmacopoeia (Ph. Eur.) 11th Edition. (2023). European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
Operational Guide: Safe Disposal of Benzyl 3-amino-4-methylbenzoate Executive Summary & Chemical Profile Benzyl 3-amino-4-methylbenzoate (often an intermediate in pharmaceutical synthesis, structurally related to local a...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Disposal of Benzyl 3-amino-4-methylbenzoate
Executive Summary & Chemical Profile
Benzyl 3-amino-4-methylbenzoate (often an intermediate in pharmaceutical synthesis, structurally related to local anesthetics and kinase inhibitors) presents specific disposal challenges due to its dual functionality: a basic primary amine and a hydrolyzable ester.
While this compound is not typically classified as "Acutely Toxic" (P-Listed) under US EPA RCRA regulations, it is a Hazardous Chemical capable of causing significant skin, eye, and respiratory irritation. Improper disposal into municipal waste or drainage systems poses environmental risks due to the stability of the aromatic ring and the potential for the amine group to leach into groundwater.
Chemical Identification Table
Parameter
Data
Chemical Name
Benzyl 3-amino-4-methylbenzoate
CAS Number
Note: Specific CAS may vary by isomer/salt. Common analog: 18595-18-1 (Methyl ester variant used for proxy data)
Physical State
Solid (Crystalline powder)
Hazard Class
Irritant (Skin/Eye/Respiratory)
Reactivity
Incompatible with strong oxidizers and strong acids.
Before handling waste containers, you must establish a barrier of protection.[1] The primary risk during disposal is not inhalation of vapors (as it is a solid), but particulate inhalation and contact dermatitis .
Mandatory PPE:
Respiratory: N95 mask (minimum) or half-face respirator with P100 filters if handling large open quantities of fine powder.
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving is recommended if dissolving in organic solvents.
Ocular: Chemical splash goggles.
Waste Characterization & Segregation Strategy
The Core Directive: Never dispose of this substance down the drain.
The presence of the aromatic amine group means this compound can be toxic to aquatic life. Furthermore, amines must be rigorously segregated from oxidizing agents (e.g., nitrates, perchlorates) in your waste accumulation area to prevent the formation of unstable N-nitroso compounds or exothermic reactions.
Decision Matrix: Disposal Workflow
The following diagram outlines the logical flow for categorizing your waste.
Figure 1: Decision logic for segregating Benzyl 3-amino-4-methylbenzoate waste streams based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Pure Solid Waste (Expired or Excess Stock)
Context: You have a bottle of the pure chemical that is degraded or no longer needed.
The "Why": Solid organic waste is incinerated. Keeping it separate from liquids reduces disposal costs and prevents unexpected solubility reactions.
Containment: Do not empty the original container. Keep the substance in its original glass or plastic bottle.
Secondary Containment: Place the bottle inside a clear, sealable polyethylene bag (Ziploc type). This protects waste handlers if the bottle breaks.
Labeling: Attach a hazardous waste tag.
Chemical Name: Write the full name (no abbreviations).
Hazards: Check "Toxic" and "Irritant."
Placement: Deposit into the Solid Hazardous Waste Drum (usually a wide-mouth fiber or plastic drum).
Context: The substance is dissolved in a solvent (e.g., after recrystallization or chromatography).
The "Why": The disposal route is dictated by the solvent, not the solute. However, the solute determines compatibility.
Identify the Solvent:
If dissolved in Dichloromethane (DCM) or Chloroform
Halogenated Waste .
If dissolved in Methanol, Ethanol, Ethyl Acetate, or Toluene
Non-Halogenated Waste .
pH Check (Critical): Ensure the solution is not acidic. If you recently performed an acid workup, neutralize the waste stream to pH 6-9. Reason: Acidic waste mixed with amines can generate heat or precipitate salts that clog waste lines.
Pouring: Use a funnel to pour into the appropriate carboy (Jerry can). Leave 10% headspace to prevent over-pressurization.
Log It: Immediately update the waste log attached to the carboy. List "Benzyl 3-amino-4-methylbenzoate" as a trace contaminant (<5%).
Context: Weighing boats, pipettes, and paper towels used to wipe up minor dust.
Gross Contamination: If a paper towel is heavily caked with powder, treat it as Protocol A (Solid Waste).
Trace Contamination: Gloves and lightly soiled paper towels should be placed in the Lab Debris / Solid Waste box (often lined with a yellow or red biohazard-style bag, depending on facility rules for chemical debris).
Sharps: If you used a glass pipette or syringe, it must go into a rigid Sharps Container , regardless of chemical residue.
Regulatory Compliance & Documentation (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
RCRA Status: Benzyl 3-amino-4-methylbenzoate is generally not a P-listed or U-listed waste by specific name.
Characteristic Waste: However, if the waste is in a flammable solvent (Flash point < 60°C), it is regulated as D001 (Ignitable) .
Satellite Accumulation Areas (SAA):
You must store waste at or near the point of generation.[1]
Containers must remain closed unless adding waste.[1][2]
Containers must be compatible with the waste (High-density polyethylene is safe for this compound).
Self-Validating Step: Before calling EHS for pickup, inspect your container. Is the lid screwed on tight? Is the label legible? Is the date of the "Start of Accumulation" visible? If yes, the system is valid.
References
US Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from
PubChem. Compound Summary: Methyl 3-amino-4-methylbenzoate (Analog).[3] National Library of Medicine. Retrieved from
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[4][5] Retrieved from
Personal protective equipment for handling Benzyl 3-amino-4-methylbenzoate
Executive Summary: The Precautionary Principle Benzyl 3-amino-4-methylbenzoate is a specialized intermediate, combining the reactivity of an aromatic primary amine (aniline derivative) with a benzyl ester .[1][2] While s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Precautionary Principle
Benzyl 3-amino-4-methylbenzoate is a specialized intermediate, combining the reactivity of an aromatic primary amine (aniline derivative) with a benzyl ester .[1][2] While specific Safety Data Sheets (SDS) for this exact benzyl ester are often limited compared to its methyl analogue (CAS 18595-18-1), the structural moieties dictate a strict safety protocol.[1][2]
The Core Hazard: The aniline functionality presents a risk of skin sensitization and potential systemic toxicity via absorption, while the benzyl ester contributes to skin and eye irritation .
Immediate Directive: Treat this compound as a Sensitizer (H317) and Irritant (H315/H319/H335) .[1][2] Do not rely on odor thresholds; they are poor warning properties for aromatic amines.[1][2]
Chemical Profile & Hazard Identification
To bridge the data gap for this specific benzyl ester, we utilize Analogue Read-Across from the well-characterized methyl ester and general aniline safety standards.[1]
Feature
Specification
Safety Implication
Chemical Class
Aromatic Amine / Benzyl Ester
High potential for allergic dermatitis and respiratory sensitization.[1][2]
Physical State
Solid (Powder/Crystalline)
Dust Hazard: High surface area increases inhalation risk.[1][2] Static charge is likely during weighing.[1][2]
Primary Routes
Inhalation, Dermal, Ocular
Skin Absorption: Aromatic amines can penetrate intact skin.[2]
Est. Hazards
H315, H319, H335, H317
H317 (May cause allergic skin reaction) is the driver for the PPE selection below.[2]
Solubility
Organic Solvents (DCM, EtOAc)
Permeation: Solubilized compound penetrates gloves faster than the solid.[1][2]
The PPE Matrix: A Layered Defense Strategy
Standard "lab safety" is insufficient. You must employ a Barrier-in-Depth approach.
Why: Nitrile offers good splash resistance to benzyl esters.[1][2]
Secondary Glove (Double-Gloving): Required when handling solutions.[1][2]
Protocol: Wear a colored nitrile glove under a standard blue/white nitrile glove.[1][2]
Visual Indicator: If the outer glove tears, the color contrast provides immediate visual feedback.[2]
Glove Breakthrough Logic: Aromatic amines can permeate nitrile over time.[1][2] Change outer gloves every 30 minutes of active handling or immediately upon splash contact.[1]
B. Respiratory Protection
Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1][2]
Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator .[1][2]
Why P100? N95 filters 95% of particles; P100 filters 99.97%.[1][2] For sensitizers, the lower exposure limit justifies the higher filtration efficiency.[2]
Why: Safety glasses have gaps.[1][2] Dust or splashes can bypass glasses and contact the mucosa, leading to rapid absorption.[2]
Body: Lab coat (buttoned to throat) + Long pants + Closed-toe shoes.[1][2]
Tyvek Sleeves: Recommended for scale-up (>10g) to bridge the gap between glove cuff and lab coat.[1]
Operational Workflow: The "Safe Handling Loop"
This workflow minimizes static discharge and aerosolization, the two highest risks when handling solid organic intermediates.[2]
Figure 1: The Safe Handling Loop ensures containment from preparation to decontamination.[1][2]
Detailed Protocol Steps:
Static Neutralization: Benzyl esters in powder form are prone to static cling.[1][2] Use an antistatic gun or ionizing bar inside the balance enclosure before opening the container.[1] This prevents the powder from "jumping" and aerosolizing.[1][2]
The "Transfer" Technique: Never pour from the stock bottle. Use a disposable spatula to transfer the solid into a pre-tared vial.
Solubilization: If dissolving in DCM or Ethyl Acetate, add the solvent slowly down the side of the vial.[1][2] Rapid addition can displace air containing toxic dust (the "piston effect").[1][2]
Verification: After closing the vial, wipe the exterior with a Kimwipe dampened with methanol to remove invisible residues before removing it from the hood.[1][2]
Emergency Response & Decontamination
This section is designed to be self-validating: if the step doesn't provide visual confirmation of safety, it is incomplete.
Scenario
Immediate Action
Validation Step
Skin Contact
Wash with soap/water for 15 mins.[1][2] Do not use alcohol (enhances absorption).[1][2]
Skin should feel non-slick.[1][2] Redness check after 30 mins.
Eye Splash
Flush at eyewash station for 15 mins. Hold eyelids open.
Disposal must comply with RCRA (USA) or local hazardous waste regulations.[1][2]
Segregation: Do not mix with oxidizers (e.g., Nitric Acid waste) due to the amine functionality (potential exothermic reaction).[1][2]
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into Solid Hazardous Waste (often yellow bag), not regular trash.[2]
Liquid Waste: Segregate into Organic Non-Halogenated (if in EtOAc/MeOH) or Organic Halogenated (if in DCM).
Labeling: Clearly mark the tag with "Benzyl 3-amino-4-methylbenzoate" and check "Toxic" and "Irritant".[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
PubChem. (2023).[1][2] Methyl 3-amino-4-methylbenzoate (Analogue Data). National Library of Medicine.[1][2] [Link][1][2]
Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance. OSHA 3404-11R.[1][2] [Link]
European Chemicals Agency (ECHA). (2023).[1][2] Guidance on the compilation of safety data sheets. [Link]